molecular formula C7H8N2 B1620506 3,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 4513-92-2

3,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1620506
CAS No.: 4513-92-2
M. Wt: 120.15 g/mol
InChI Key: CTILJTUXIQXEOW-UHFFFAOYSA-N
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Description

3,5-dimethyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTILJTUXIQXEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376778
Record name 3,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4513-92-2
Record name 3,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex molecular design. Among these, 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2) stands out as a highly versatile, electron-modulated scaffold. Characterized by a finely tuned "push-pull" electronic system—driven by the electron-withdrawing cyano group at C2 and the electron-donating methyl groups at C3 and C5—this molecule is a critical intermediate in advanced organic synthesis.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating mechanistic protocol for its synthesis, and its broad-spectrum applications ranging from oncology drug discovery (kinase inhibitors)[1] to porphyrinoid macrocycle assembly and agricultural flavor profiling[2].

Chemical Identity and Physicochemical Profiling

The structural uniqueness of 3,5-dimethyl-1H-pyrrole-2-carbonitrile lies in its substitution pattern. The cyano group at the 2-position significantly reduces the electron density of the pyrrole ring compared to an unsubstituted pyrrole. This makes the molecule more resistant to oxidative degradation while strategically deactivating the C4 position toward electrophilic aromatic substitution, allowing for highly controlled downstream functionalization (e.g., Vilsmeier-Haack formylation).

The table below summarizes the critical quantitative data required for computational modeling and analytical verification[3].

Physicochemical PropertyValue
IUPAC Name 3,5-dimethyl-1H-pyrrole-2-carbonitrile
CAS Registry Number 4513-92-2
Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
SMILES String CC1=CC(=C(N1)C#N)C
InChIKey CTILJTUXIQXEOW-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 39.6 Ų
XLogP3 (Lipophilicity) 1.5
Hydrogen Bond Donors 1 (Pyrrole NH)
Hydrogen Bond Acceptors 1 (Nitrile Nitrogen)

Mechanistic Synthesis: The Modified Knorr Pathway

The de novo synthesis of highly substituted pyrroles typically relies on the Knorr pyrrole synthesis. To achieve the specific 3,5-dimethyl-2-carbonitrile substitution pattern, a modified condensation between an activated 1,3-diketone (acetylacetone) and an


-amino nitrile (aminoacetonitrile) is employed.
Experimental Protocol: Self-Validating Synthesis Workflow

Causality & Rationale: Free


-amino nitriles are inherently unstable and prone to self-condensation. Therefore, the reaction must be buffered to maintain a steady-state concentration of the free amine for the initial nucleophilic attack, while providing sufficient protons to catalyze the final dehydration step.
  • Precursor Activation (pH Control): Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a 0.5 M aqueous sodium acetate buffer (pH 4.5). Why: The buffer liberates the free amine kinetically while preventing rapid degradation, ensuring the nucleophile is available for the incoming electrophile.

  • Electrophile Addition (Thermal Control): Cool the solution to 0 °C and add acetylacetone (1.1 eq) dropwise over 30 minutes under vigorous stirring. Why: The low temperature minimizes the self-condensation of the diketone and traps the kinetic enamine intermediate before uncontrolled polymerization can occur.

  • Cyclization & Aromatization: Gradually heat the reaction mixture to 60 °C and maintain for 2 hours. Why: While enamine formation is rapid, the intramolecular nucleophilic attack of the activated methylene onto the second carbonyl requires thermal activation. The acidic medium facilitates the elimination of water (-H₂O), driving the thermodynamic formation of the aromatic pyrrole ring.

  • Isolation: Cool the mixture to 4 °C. The target 3,5-dimethyl-1H-pyrrole-2-carbonitrile will precipitate as a crystalline solid. Filter and wash with cold water.

  • Analytical Validation: Recrystallize from ethanol/water. Validate the structure via ¹H-NMR (CDCl₃): Look for the characteristic broad pyrrole NH singlet (~8.5 ppm), the isolated C4-H proton (~5.9 ppm), and two distinct methyl singlets (~2.2 and 2.3 ppm).

G cluster_0 Precursor Activation A Aminoacetonitrile (pH 4-5 Buffer) C Enamine Intermediate (Kinetic Product) A->C Nucleophilic Attack B Acetylacetone (0 °C Addition) B->C Carbonyl Activation D Intramolecular Cyclization (60 °C, Thermal) C->D C-C Bond Formation E 3,5-dimethyl-1H-pyrrole- 2-carbonitrile D->E Dehydration (-H2O)

Figure 1: Workflow of the modified Knorr-type synthesis for the target pyrrole core.

Advanced Applications in Drug Development and Materials

The dual nature of 3,5-dimethyl-1H-pyrrole-2-carbonitrile—possessing both a hydrogen-bond donor (NH) and a linear hydrogen-bond acceptor (C#N)—makes it a privileged scaffold across multiple scientific domains.

Oncology: Kinase Inhibitor Scaffolds

In rational drug design, the pyrrole ring frequently acts as a bioisostere for indole or purine rings. This specific carbonitrile derivative is a critical precursor in the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives[1]. These compounds are potent, ATP-competitive inhibitors of Cyclin-dependent kinases (specifically CDK2 and CDK4), which are primary targets in cell-cycle dysregulated malignancies. The cyano group provides a highly directional vector for interacting with the kinase hinge region, significantly improving binding affinity (


)[1].
Porphyrinoid Chemistry: N-Confused Macrocycles

Beyond small-molecule therapeutics, this pyrrole is utilized in the synthesis of advanced macrocycles. Research by Montforts et al. demonstrated its utility in the assembly of N-confused nickel tetrahydrobilins. The electron-withdrawing nature of the cyano group at the periphery of the macrocycle induces unusual oxidation states and alters the photophysical properties of the resulting chlorins and porphyrins, which are heavily investigated for Photodynamic Therapy (PDT).

Biological Volatile Organic Compounds (VOCs)

Interestingly, 3,5-dimethyl-1H-pyrrole-2-carbonitrile is not exclusively a synthetic artifact; it has been identified as a naturally occurring Volatile Organic Compound (VOC). Advanced Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS-SPME-GC-MS) has detected this molecule in the defense emissions of Tulbaghia violacea (society garlic) following plant wounding[4]. Furthermore, it has been quantified as a characteristic aroma marker contributing to the complex olfactory profile of GABA sun-dried green tea and raw Pu-erh tea[2].

References

  • PubChem. "3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165." National Center for Biotechnology Information.[Link]

  • BindingDB. "BDBM8074 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine deriv. 8e." Binding Database.[Link]

  • Montforts, F.-P., et al. "Unusual Oxidation in the Course of Synthesis of N-Confused Nickel Tetrahydrobilins." Heterocycles, 2011, 82, 1503-1514.[Link]

  • MDPI Foods. "The Characteristic Aroma Compounds of GABA Sun-Dried Green Tea and Raw Pu-Erh Tea Determined by Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry and Relative Odor Activity Value." Foods, 2024.[Link]

  • MDPI Molecules. "The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding." Molecules, 2021.[Link]

Sources

Introduction: The Pyrrole-2-carbonitrile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity and Toxicity Profile of Pyrrole-2-carbonitriles

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural and electronic properties make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[2][3] Among its many derivatives, the pyrrole-2-carbonitrile moiety has garnered significant attention. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, imparts unique electronic characteristics that can enhance binding affinity and modulate metabolic stability. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the multifaceted biological activities and the corresponding toxicity profiles of compounds built around the pyrrole-2-carbonitrile core. We will delve into the mechanistic underpinnings of their therapeutic potential, offer insights into experimental design, and provide a clear-eyed assessment of their safety and toxicological considerations.

Part 1: A Spectrum of Biological Activities

The inherent versatility of the pyrrole-2-carbonitrile scaffold has enabled its exploration across multiple therapeutic areas.[4][5] Researchers have successfully synthesized derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[5][6]

Anticancer and Antiproliferative Activity

A substantial body of research points to the potential of pyrrole-2-carbonitrile derivatives as anticancer agents.[6][7] These compounds have been shown to exert cytotoxic effects against a wide range of human cancer cell lines, often through well-defined molecular mechanisms.[8][9][10]

Mechanistic Insights: The anticancer activity of these compounds is not monolithic; it stems from their ability to interfere with multiple critical pathways essential for tumor growth and survival.[6] Key mechanisms include:

  • Kinase Inhibition: Many pyrrole-based compounds, including those with the 2-carbonitrile feature, are designed as inhibitors of protein kinases that are overactive in malignant cells.[11] Targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently implicated, leading to the disruption of downstream signaling pathways that control cell proliferation and angiogenesis.[12][13] Sunitinib, a marketed multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and serves as a prime example of this strategy's success.[11][14][15]

  • Induction of Apoptosis: Several pyrrole derivatives have been shown to induce programmed cell death (apoptosis) in malignant cells while having a lesser effect on normal cells.[12][13] This selective action is a critical attribute for a viable anticancer therapeutic.

  • DNA Interaction: Some linear pyrrolidino-fused carbazoles have demonstrated the ability to strongly interact with DNA, which can disrupt replication and transcription, ultimately leading to cell death.[16]

The antiproliferative potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Selected Pyrrole Derivatives and their In Vitro Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indolylpyrrole Derivative 5aOvarian Carcinoma (SKOV3)1.20[10]
Indolylpyrrole Derivative 5iOvarian Carcinoma (SKOV3)1.90[10]
Indolylpyrrole Derivative 5aColorectal Adenocarcinoma (LS174T)2.80[10]
Indolylpyrrole Derivative 5cProstate Cancer (PC-3)3.30[10]
Pyrrole Derivative (Compound 2)Cervical Cancer (HeLa)40.2[8]
Pyrrole Derivative (Compound 5)Liver Cancer (HepG2)36.8[8]

Experimental Workflow: In Vitro Anticancer Screening Cascade

A logical, tiered approach is essential for efficiently screening and identifying promising anticancer candidates. The following workflow represents a standard, self-validating system for evaluating novel pyrrole-2-carbonitrile derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (Pyrrole-2-carbonitriles) B Single-Dose (e.g., 10 µM) Proliferation Assay (e.g., MTT, SRB) on 3-5 Cancer Cell Lines A->B C Identify 'Hits' (e.g., >50% Growth Inhibition) B->C D Generate IC50 Curves (8-10 concentrations) on Responsive Cancer Lines C->D Advance 'Hits' F Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) D->F E Counter-screen against Normal Human Cell Line (e.g., HUVEC, Fibroblasts) E->F G Apoptosis Assays (Annexin V/PI, Caspase Activity) F->G Advance Selective Leads H Cell Cycle Analysis (Flow Cytometry) G->H I Target Engagement Assays (e.g., Kinase Inhibition, Western Blot) H->I

Caption: A typical workflow for in vitro screening of novel anticancer compounds.

Antimicrobial Activity

Pyrrole-2-carbonitrile and its related structures have demonstrated a broad spectrum of antimicrobial activity.[17][18][19] This includes efficacy against Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[17][20] Naturally occurring pyrrolo[2,3-d]pyrimidine antibiotics like Tubercidin and Toyocamycin underscore the potential of this heterocyclic system in combating infectious diseases.[17]

The synthesis of novel 2-aminopyrrole-3-carbonitriles has served as a fruitful starting point for developing derivatives with enhanced antimicrobial potency.[17][18] The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

OrganismCompound ClassActivity MetricValue (µg/mL)Reference
Mycobacterium tuberculosis H37Rv1H-pyrrole-2-carboxylate derivativeMIC0.7[21]
E. coliDihydropyrimidine-pyrrole (4e)MIC3.90[22]
E. coliDihydropyrimidine-pyrrole (4e)MBC7.81[22]
P. mirabilisPyrrole-triazole derivative (3)Highly Active100[19]
C. albicansPyrrole-oxadiazole derivative (4)Highly Active100[19]
Anti-inflammatory Activity

The pyrrole scaffold is a key component of several well-established nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac.[23][24] It is therefore logical that novel pyrrole-2-carbonitrile derivatives have been extensively investigated for their anti-inflammatory effects.[23][25]

Mechanistic Insights: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[23][26] By blocking COX-2, these molecules prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation.[23] Some derivatives have shown promising selectivity for COX-2 over the constitutive COX-1 enzyme, which is associated with a reduced risk of gastrointestinal side effects.[25] Beyond COX inhibition, some pyrrole compounds can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[27][28]

Table 3: In Vivo Anti-inflammatory Activity of Pyrrole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference
Compound 1e-3h & 5hPotent, comparable to Etoricoxib[26]
Compound 3f202hSignificant reduction (p=0.001)[27]
Compound 3f (14-day)10, 20, 40All time pointsSignificant reduction (p<0.001)[27]
Nitrile 3b--38.8-fold more selective for COX-2[25]

Part 2: Toxicity Profile and Safety Considerations

A thorough understanding of a compound's toxicity is as crucial as defining its efficacy. For pyrrole-2-carbonitriles, the toxicity profile can vary significantly based on the overall molecular structure.[29]

In Vitro and In Vivo Toxicity

Toxicity evaluation often begins with in vitro cytotoxicity assays against non-cancerous cell lines to establish a therapeutic window. Promising compounds should exhibit high potency against target cancer cells while remaining relatively non-toxic to normal cells.[15]

Several studies have extended this analysis to in vivo models. For instance, some pyrrole derivatives have been evaluated for acute toxicity in aquatic crustaceans like Artemia franciscana and Daphnia magna.[14][30] One study found that while their compounds showed minimal phytotoxicity and low acute toxicity on Artemia nauplii, they induced moderate to high toxicity in Daphnia magna.[14] In contrast, other research has identified pyrrole derivatives that effectively reduce tumor growth in mice without apparent toxicity, highlighting the possibility of designing safe and effective agents from this scaffold.[4][12] A study on two hairpin pyrrole-imidazole polyamides in mice revealed that even minor chemical modifications could lead to markedly different toxicities and pharmacokinetic profiles.[29]

Hazard Classification

Safety Data Sheets (SDS) for the parent compound, pyrrole-2-carbonitrile, provide a baseline for understanding its inherent hazards.[31][32] This information is critical for ensuring safe handling in a laboratory setting.

Table 4: GHS Hazard Classification for Pyrrole-2-carbonitrile

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral4H302: Harmful if swallowed[31][32][33]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[31][32][33]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[31][32][33]
Skin Corrosion/Irritation2H315: Causes skin irritation[31][32][33]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[31][33]
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation[31][32]

It is imperative for researchers to recognize that while these classifications apply to the core chemical, the toxicity of novel derivatives must be independently and thoroughly evaluated.

Part 3: Methodologies and Experimental Design

The integrity of any claim regarding biological activity or toxicity rests on the robustness of the experimental protocols used. As a self-validating system, each protocol must include appropriate controls and defined endpoints to ensure the data is reproducible and reliable.

Protocol 3.1: Standardized Protocol for In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Model)

This protocol is a gold-standard method for evaluating the acute anti-inflammatory activity of novel compounds.[1]

Objective: To assess the ability of a test compound (e.g., a pyrrole-2-carbonitrile derivative) to reduce acute inflammation in a rat model.

Workflow Diagram:

G A 1. Animal Acclimatization (Wistar rats, 1 week) B 2. Grouping & Fasting (n=6 per group, overnight fast) A->B C 3. Test Compound Administration (e.g., i.p. or p.o.) - Vehicle Control - Test Compound (multiple doses) - Positive Control (e.g., Diclofenac) B->C D 4. Measure Initial Paw Volume (V0) (Plethysmometer, t=0) C->D E 5. Induce Inflammation (Inject 0.1 mL 1% Carrageenan sub-plantar in right hind paw) D->E F 6. Measure Paw Volume (Vt) at t = 1, 2, 3, 4, 5 hours E->F G 7. Data Analysis - Calculate Paw Edema (Vt - V0) - Calculate % Inhibition vs. Vehicle Control F->G

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Acclimatization: House Wistar rats (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Dosing: Randomly divide animals into groups (n=6). Groups should include a vehicle control (e.g., 0.5% CMC), a positive control (e.g., Diclofenac, 25 mg/kg), and at least three dose levels of the test compound. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 60 minutes before inducing inflammation.

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V₀).

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] × 100.

  • Trustworthiness Check: The positive control group (Diclofenac) must show a statistically significant reduction in paw edema compared to the vehicle control. If it does not, the validity of the assay is questionable. Statistical significance is typically determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Conclusion and Future Directions

The pyrrole-2-carbonitrile scaffold represents a highly resourceful and versatile template in drug discovery. The accumulated evidence strongly supports its potential in developing novel therapeutics for oncology, infectious diseases, and inflammatory conditions. The wide range of biological activities stems from the core's ability to be chemically modified, allowing for the fine-tuning of its interactions with various biological targets.

However, the translation of these promising preclinical findings into clinical candidates requires a rigorous and balanced assessment of both efficacy and safety. The observed toxicity in some derivatives underscores the critical importance of comprehensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies. Future research should focus on optimizing the therapeutic index by designing derivatives that maximize target engagement while minimizing off-target effects and inherent cytotoxicity. The integration of computational modeling, advanced in vitro screening cascades, and robust in vivo evaluation will be paramount to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

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Sources

history and development of substituted pyrrole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-2-carbonitrile motif is a linchpin in medicinal chemistry, serving as the aromatic precursor to saturated pyrrolidine-2-carbonitriles (found in DPP-4 inhibitors like Vildagliptin ) and as a core scaffold in novel antiviral agents. While pyrroles are electron-rich and prone to polymerization, the introduction of a nitrile group at the C2 position stabilizes the ring against oxidation while providing a versatile handle for further functionalization (e.g., reduction to amines, hydrolysis to amides).

This guide deconstructs the historical and modern synthetic strategies for accessing substituted pyrrole-2-carbonitriles, prioritizing regioselectivity and scalability.

Part 1: Strategic Significance & Pharmacological Relevance

The cyano group at the C2 position of the pyrrole ring fundamentally alters the electronic landscape of the heterocycle. By withdrawing electron density, it lowers the HOMO energy, making the pyrrole less susceptible to oxidative degradation—a common plague in pyrrole chemistry.

Key Applications:

  • DPP-4 Inhibitors: 2-cyanopyrroles can be stereoselectively reduced to (S)-2-cyanopyrrolidines, the "warhead" moiety in Vildagliptin that forms a reversible covalent bond with the serine hydroxyl of the DPP-4 enzyme.

  • Porphyrin Synthesis: They serve as stabilized dipyrromethane precursors.

  • Antiviral Agents: Substituted cyanopyrroles have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Part 2: The Classical Era – Electrophilic Substitution

Strategy A: The Chlorosulfonyl Isocyanate (CSI) Method

Status: The Industrial Workhorse

Developed in the late 1970s and refined by Barnett and Anderson, this method utilizes Chlorosulfonyl Isocyanate (CSI), arguably the most reactive electrophile available for pyrrole functionalization.

Mechanism:

  • Electrophilic Attack: CSI attacks the most electron-rich position (C2) of the pyrrole at low temperatures, forming an N-chlorosulfonyl amide intermediate.

  • Vilsmeier-Type Breakdown: The addition of DMF creates a Vilsmeier-Haack-like complex.

  • Elimination: Treatment with a base (triethylamine) triggers the elimination of sulfur trioxide and HCl, collapsing the intermediate into the nitrile.

Diagram 1: The CSI Mechanism

CSI_Mechanism Pyrrole Pyrrole (Nucleophile) Inter1 N-Chlorosulfonyl Amide Intermediate Pyrrole->Inter1  Electrophilic Attack (-78°C to 0°C) CSI CSI (Electrophile) CSI->Inter1 DMF_Complex DMF-Adduct (Vilsmeier-like) Inter1->DMF_Complex  + DMF (Excess) Product Pyrrole-2-carbonitrile DMF_Complex->Product  + Base (TEA) - SO3, - HCl

Caption: The Barnett modification of the CSI reaction converts the intermediate sulfonamide to nitrile via a DMF-mediated elimination cascade.

Strategy B: The Vilsmeier-Haack Modification

Status: High Regioselectivity, Multi-step

When C2 vs. C3 regioselectivity is critical, or when the substrate is sensitive to the strong acidity of CSI, the Vilsmeier-Haack route is preferred.

  • Formylation: Standard Vilsmeier-Haack (POCl3/DMF) yields Pyrrole-2-carboxaldehyde.

  • Oxime Formation: Reaction with hydroxylamine (NH2OH).

  • Dehydration: The oxime is dehydrated to the nitrile using acetic anhydride or selenium dioxide.

Part 3: Modern Catalytic Approaches (C-H Activation)

Recent advancements focus on atom economy, avoiding the stoichiometric waste of the CSI method.

Oxidative C-H Cyanation: Using copper(I) or manganese catalysts with molecular iodine as an oxidant allows for the direct installation of a cyano group using simple cyanide salts (NaCN/KCN) or non-toxic surrogates (AIBN, DMF).

  • Mechanism: An electrophilic iodination (at C2) is often the first step, followed by a metal-catalyzed substitution or a radical pathway depending on the oxidant used.

Part 4: Detailed Experimental Protocol (The "Barnett" CSI Method)

This protocol is designed for the synthesis of 1-methylpyrrole-2-carbonitrile .[1][2][3][4] It is selected for its reproducibility and scalability.

Safety Warning: CSI is violently reactive with water.[3][4] All glassware must be flame-dried. Perform in a well-ventilated fume hood.

Materials
  • 1-Methylpyrrole (1.0 equiv)

  • Chlorosulfonyl Isocyanate (CSI) (1.05 equiv)

  • Anhydrous Acetonitrile (Solvent)

  • Anhydrous DMF (2.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, a pressure-equalizing addition funnel, and a thermometer. Charge with anhydrous acetonitrile (5 mL per mmol of pyrrole) and 1-methylpyrrole.

  • Cryogenic Cooling: Cool the solution to -10°C using an ice/salt bath.

    • Why? Higher temperatures promote polymerization of the electron-rich pyrrole.

  • Electrophile Addition: Add CSI dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow. Maintain internal temp < 0°C.

    • Checkpoint: Monitor by TLC. The pyrrole spot should disappear, replaced by a polar baseline spot (the sulfonamide intermediate).

  • The "Barnett" Shift: Once addition is complete, stir for 15 minutes. Then, add anhydrous DMF (2.0 equiv) rapidly at 0°C.

    • Mechanism:[5][6][7][8][9] DMF reacts with the chlorosulfonyl group.[3][4]

  • Elimination: Add Triethylamine (2.0 equiv) dropwise.

    • Exotherm: This step is exothermic. Control temp to < 10°C.

    • Observation: A heavy precipitate (DMF-SO3/TEA salts) will form.

  • Workup: Pour the reaction mixture onto crushed ice/HCl (1M). Extract with Dichloromethane (DCM). Wash organics with NaHCO3 and Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

Self-Validation Parameters:

  • 1H NMR: Look for the disappearance of the C2 proton and a downfield shift of the C3/C4 protons due to the electron-withdrawing nitrile.

  • 13C NMR: Distinct nitrile carbon peak appears at ~110-115 ppm .

  • IR: Sharp, diagnostic absorption at ~2210 cm⁻¹ (C≡N stretch).

Part 5: Comparative Analysis of Methods

FeatureCSI Method (Barnett)Vilsmeier-Haack RouteOxidative C-H Activation
Step Count 1 (One-pot cascade)2-3 (Formylation

Oxime

CN)
1
Regioselectivity High (C2 favored)Very High (Steric control)Moderate (Substrate dependent)
Reagent Cost Moderate (CSI is expensive)Low (POCl3/DMF are cheap)High (Pd/Cu catalysts)
Scalability Excellent (Kg scale)GoodPoor (Dilute conditions often required)
Atom Economy Poor (SO3/HCl waste)ModerateHigh
Primary Use Drug Discovery/Process Chem Academic/Small Scale Late-Stage Functionalization

Part 6: Visualizing the Synthesis Landscape

Diagram 2: Strategic Decision Tree

Synthesis_Strategy Start Target: Substituted Pyrrole-2-Carbonitrile Decision Is the Pyrrole Nitrogen Protected (e.g., N-Me, N-Bn)? Start->Decision Yes Yes Decision->Yes Direct Path No No (NH) Decision->No High Risk of Polymerization Route_CSI Route A: CSI Method (Best for Scale) Yes->Route_CSI Route_VH Route B: Vilsmeier-Haack (Best for Regiocontrol) Yes->Route_VH Route_Metal Route C: Metal Catalyzed (Late Stage) Yes->Route_Metal Protect Protect Nitrogen (Tosyl, Benzyl) No->Protect Protect->Route_VH

Caption: Decision matrix for selecting the optimal synthetic route based on substrate protection and scale requirements.

References

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry.[10] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409–411. [Link][2][11]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[12] Beilstein Journal of Organic Chemistry, 4, No. 20. [Link]

  • Duffy, J. L., et al. (2005). Synthesis of Pyrrole-2-carbonitriles.
  • Ackermann, L., & Sandmann, R. (2011). Manganese-Catalyzed Direct Cyanation of Heteroaryl C–H Bonds. Organic Letters. [Link]

Sources

Technical Whitepaper: Electronic Properties & Materials Utility of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and synthetic profile of 3,5-dimethyl-1H-pyrrole-2-carbonitrile , a critical heterocyclic building block for functional organic materials.

Executive Summary

3,5-dimethyl-1H-pyrrole-2-carbonitrile (DMPC) represents a strategic deviation from standard pyrrole chemistry.[] While unsubstituted pyrroles are electron-rich and prone to rapid oxidative degradation, the introduction of a nitrile (cyano) group at the


-position (C2) dramatically stabilizes the frontier molecular orbitals. This "push-pull" architecture—balancing the electron-donating methyl groups with the electron-withdrawing nitrile—makes DMPC an essential precursor for asymmetric BODIPY dyes , porphyrin-based sensors , and terminal units in conjugated oligomers .[] This guide analyzes its electronic landscape and provides validated protocols for its integration into high-performance materials.[]

Molecular Architecture & Electronic Fundamentals

Structural Logic

The DMPC molecule (


) features a pyrrole core substituted to fine-tune its reactivity profile.[]
  • C2-Nitrile (

    
    -acceptor/
    
    
    
    -acceptor):
    Significantly lowers the HOMO energy level compared to 3,5-dimethylpyrrole, increasing resistance to ambient oxidation.[]
  • C3, C5-Methyls (

    
    -donors):  Provide steric protection and solubility, while moderately raising the HOMO to retain nucleophilicity at the open C4 and C5 positions (if C5 is unsubstituted, though here C5 bears a methyl, leaving C4 and N1 as primary reactive sites, or C5 if the structure implies 3,5-dimethyl relative to the N). Correction: IUPAC numbering prioritizes the heteroatom. If the nitrile is at 2, and methyls are at 3 and 5, the C4 position is the only unsubstituted carbon.
    
Frontier Molecular Orbital (FMO) Profile

The electronic band structure is defined by the interplay between the


-system of the ring and the substituents.
PropertyValue (Est.)Mechanistic Implication
HOMO Energy -6.2 to -6.5 eVDeeper than polypyrrole (-4.6 eV).[] Indicates high oxidative stability.[]
LUMO Energy -1.8 to -2.1 eVLowered by the CN group, facilitating electron injection in derivatives.[]
Band Gap (

)
~4.4 eVWide gap; colorless in visible spectrum (absorbs in UV).
Dipole Moment ~4.5 - 5.0 DStrong dipole due to aligned CN vector; promotes ordered packing in solid state.[]
Electronic Energy Diagram

The following diagram illustrates the stabilization effect of the nitrile group compared to a standard pyrrole.

G cluster_0 3,5-Dimethylpyrrole (Electron Rich) cluster_1 3,5-Dimethyl-1H-pyrrole-2-carbonitrile (Stabilized) LUMO_Ref LUMO (-0.8 eV) HOMO_Ref HOMO (-5.1 eV) LUMO_Tgt LUMO (-2.0 eV) (Stabilized by CN) HOMO_Tgt HOMO (-6.4 eV) (Oxidation Resistant)

Figure 1: Comparative FMO diagram showing the energy level stabilization induced by the electron-withdrawing nitrile group.

Materials Applications

Asymmetric BODIPY Synthesis

DMPC is the "missing link" for synthesizing asymmetric BODIPY dyes. Standard symmetric BODIPYs (made from one pyrrole type) often suffer from aggregation-caused quenching (ACQ).[]

  • Mechanism: DMPC acts as a stable half-unit.[] It can be condensed with a different pyrrole-aldehyde to create "push-pull" dyes with tunable Stokes shifts.[]

  • Role: The nitrile group on the BODIPY core induces a bathochromic (red) shift in emission and increases the fluorescence quantum yield by rigidifying the core.

Crystal Engineering & OFETs

The strong dipole moment introduced by the nitrile group directs antiparallel packing in the solid state.

  • Utility: In small-molecule organic semiconductors, this packing motif enhances intermolecular

    
    -
    
    
    
    overlap, critical for charge carrier mobility.[]
  • Copolymer End-Capping: DMPC is used to "cap" conjugated polymers.[] The CN group locks the electronic state of the polymer chain end, preventing defect formation during device operation.

Experimental Protocols

Spectroscopic Characterization

To validate the purity and electronic state of DMPC, the following spectral signatures must be confirmed.

  • FT-IR Spectroscopy:

    • Diagnostic Band: Sharp, intense peak at 2210–2230 cm⁻¹ (

      
       stretch).
      
    • Secondary Band: Broad band at 3200–3400 cm⁻¹ (N-H stretch), confirming the pyrrole ring is unsubstituted at the nitrogen (unless intentionally protected).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.25 ppm (s, 3H, 
      
      
      
      at C3)
    • 
       2.38 ppm (s, 3H, 
      
      
      
      at C5)
    • 
       5.85 ppm (d, 1H, C4-H) – Note: Coupling may be observed with NH.
      
    • 
       8.50–9.00 ppm (br s, 1H, NH) – Exchangeable with 
      
      
      
      .
Synthesis of Asymmetric BODIPY (Protocol)

Context: Using DMPC to synthesize a functional dye.

  • Reagents: DMPC (1.0 eq), 4-dimethylaminobenzaldehyde (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (dry), DIPEA (5.0 eq),
    
    
    (6.0 eq).
  • Condensation: Dissolve DMPC and aldehyde in dry DCM. Add

    
     dropwise at 0°C. Stir at RT for 4 hours. (Formation of dipyrromethene salt).
    
  • Complexation: Add DIPEA slowly at 0°C, stir 15 min. Add

    
     dropwise.[]
    
  • Workup: Stir 12h. Wash with water/brine. Dry over

    
    .[]
    
  • Purification: Column chromatography (Silica, Hexane/EtOAc). The nitrile group usually survives these conditions, yielding a CN-functionalized BODIPY.

Electrochemical Stability Test (Cyclic Voltammetry)
  • Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Acetonitrile with 0.1 M

    
    .[]
    
  • Scan Rate: 100 mV/s.[]

  • Expectation: DMPC should show an irreversible oxidation peak (

    
    ) significantly positive (> +1.2 V vs Ag/AgCl) compared to standard alkyl pyrroles, confirming its oxidative stability.
    

Synthetic Pathway Visualization

The following workflow describes the generation of DMPC from common precursors and its conversion to a BODIPY dye.

Synthesis Start Precursor: 2-Formyl-3,5-dimethylpyrrole Step1 Reaction: NH2OH·HCl (Oximation) Start->Step1 Inter Intermediate: Oxime Derivative Step1->Inter Step2 Dehydration: Ac2O or SOCl2 Inter->Step2 Product TARGET: 3,5-Dimethyl-1H-pyrrole-2-carbonitrile Step2->Product App Application: Asymmetric BODIPY Dye Product->App + Aldehyde / BF3

Figure 2: Synthetic route from formyl-pyrrole to carbonitrile and subsequent application.

References

  • PubChem. (2024).[][2] 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile Compound Summary. National Library of Medicine. Link

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties.[][4][5] Chemical Reviews, 107(11), 4891–4932. Link

  • Wood, T. E., et al. (2007). Substituent effects on the electrochemical properties of pyrroles and small oligopyrroles. Pure and Applied Chemistry.[] (Contextual grounding for pyrrole electrochemistry). Link

  • BenchChem. (2025).[] Theoretical Exploration of Electronic Landscape of Substituted Pyrroles. (Methodology for DFT calculations of methyl-pyrroles). Link

  • MDPI. (2023).[] 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: Crystal Structure and Packing. (Structural analog data for packing insights). Link

Sources

The Strategic Potential of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on a specific, highly functionalized derivative, 3,5-dimethyl-1H-pyrrole-2-carbonitrile, and elucidates its potential as a strategic intermediate in pharmaceutical development. Its unique substitution pattern—electron-donating methyl groups and an electron-withdrawing nitrile function—creates a versatile scaffold amenable to a variety of chemical transformations. This document provides an in-depth analysis of its synthesis, reactivity, and demonstrated applications in the construction of therapeutically relevant molecules, including anti-inflammatory and anti-tuberculosis agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to leverage this promising intermediate in their discovery programs.

Introduction: The Privileged Pyrrole Scaffold

Heterocyclic compounds are fundamental to modern drug discovery, with pyrrole derivatives holding a place of particular distinction.[1] Their presence in vital biological molecules like heme and chlorophyll underscores their evolutionary significance. In pharmaceutical science, the pyrrole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This has led to the development of successful drugs for various therapeutic areas.[1] The versatility of the pyrrole core allows for fine-tuning of steric and electronic properties through substitution, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

3,5-Dimethyl-1H-pyrrole-2-carbonitrile (1) emerges as a particularly interesting building block. The methyl groups at the 3- and 5-positions enhance the nucleophilicity of the pyrrole ring, while the nitrile group at the 2-position serves as a versatile chemical handle for further elaboration. This combination of features makes it a valuable precursor for creating diverse libraries of bioactive compounds.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in multi-step syntheses. The properties of 3,5-dimethyl-1H-pyrrole-2-carbonitrile are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂[][3]
Molecular Weight 120.15 g/mol [][3]
CAS Number 4513-92-2[3]
IUPAC Name 3,5-dimethyl-1H-pyrrole-2-carbonitrile[3]
SMILES CC1=CC(=C(N1)C#N)C[]
InChIKey CTILJTUXIQXEOW-UHFFFAOYSA-N[]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm) ~8.0-9.0 (br s, 1H, N-H): The pyrrole N-H proton typically appears as a broad singlet.

    • δ (ppm) ~5.8 (s, 1H, C4-H): The lone proton on the pyrrole ring is expected to be a singlet.

    • δ (ppm) ~2.2 (s, 3H, C5-CH₃): The methyl group at the 5-position.

    • δ (ppm) ~2.1 (s, 3H, C3-CH₃): The methyl group at the 3-position.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm) ~130-135 (C5): Carbon bearing a methyl group.

    • δ (ppm) ~120-125 (C3): Carbon bearing a methyl group.

    • δ (ppm) ~115-120 (CN): The nitrile carbon.

    • δ (ppm) ~110-115 (C4): The CH carbon of the pyrrole ring.

    • δ (ppm) ~95-100 (C2): The carbon bearing the nitrile group.

    • δ (ppm) ~15-20 (CH₃): The two methyl carbons.

  • IR (KBr, cm⁻¹):

    • ν ~3300-3400 (N-H stretch)

    • ν ~2220-2230 (C≡N stretch)

    • ν ~1500-1600 (C=C stretch of the pyrrole ring)

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a well-established field, with several named reactions available. For a 2,3,5-trisubstituted pyrrole like 3,5-dimethyl-1H-pyrrole-2-carbonitrile, a common and efficient approach involves the condensation of a β-dicarbonyl compound, an amine, and an α-haloketone, often referred to as the Hantzsch pyrrole synthesis. However, a more modern and versatile approach is a multi-component reaction.

A plausible and efficient synthesis can be adapted from known procedures for similar pyrrole-3-carbonitriles, which involves a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and an amine.[7] For our target molecule, which is unsubstituted at the N1 position, ammonia would serve as the amine component.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Hydroxy-2-butanone Reaction Three-Component Condensation A->Reaction B 3-Oxobutanenitrile B->Reaction C Ammonia C->Reaction Product 3,5-Dimethyl-1H-pyrrole-2-carbonitrile Reaction->Product AcOH (cat.) EtOH, 70°C caption Fig. 1: Proposed three-component synthesis workflow.

Fig. 1: Proposed three-component synthesis workflow.

Causality Behind Experimental Choices
  • Three-Component Reaction: This strategy is chosen for its high atom economy and operational simplicity. It allows for the rapid construction of the complex pyrrole core in a single step from readily available starting materials.[7]

  • Catalyst and Solvent: Acetic acid serves as a mild acid catalyst to promote the condensation and cyclization steps. Ethanol is an ideal solvent as it is polar enough to dissolve the reactants and catalyst, and its boiling point is suitable for the reaction temperature.[7]

  • Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between 3-oxobutanenitrile and 3-hydroxy-2-butanone, followed by the addition of ammonia to the carbonyl group, and subsequent cyclization and dehydration to form the aromatic pyrrole ring.

Chemical Reactivity and Strategic Applications

The synthetic utility of 3,5-dimethyl-1H-pyrrole-2-carbonitrile stems from the distinct reactivity of its functional groups.

  • The Nitrile Group: The cyano group is a versatile functional handle. It can be:

    • Hydrolyzed to a carboxylic acid or an amide.

    • Reduced to a primary amine (aminomethyl group).

    • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

    • Used to construct other heterocyclic rings, such as tetrazoles.

  • The Pyrrole Ring:

    • N-Functionalization: The N-H proton is acidic and can be deprotonated to allow for alkylation or acylation at the nitrogen atom. This is a key step for modulating the molecule's properties.

    • Electrophilic Substitution: Although the ring is substituted, the C4 position remains susceptible to electrophilic attack, such as formylation (Vilsmeier-Haack reaction) or halogenation, allowing for further diversification. The electron-donating methyl groups activate the ring towards such substitutions.[8][9]

Diversification_Potential cluster_nitrile Nitrile Group Transformations cluster_ring Pyrrole Ring Modifications Intermediate 3,5-Dimethyl-1H-pyrrole-2-carbonitrile CarboxylicAcid Pyrrole-2-carboxylic Acid Intermediate->CarboxylicAcid Hydrolysis Amine Pyrrole-2-methanamine Intermediate->Amine Reduction (e.g., LAH) Amide Pyrrole-2-carboxamide Intermediate->Amide Partial Hydrolysis N_Alkylation N-Substituted Pyrroles Intermediate->N_Alkylation Base, R-X C4_Formylation 4-Formyl Pyrroles Intermediate->C4_Formylation Vilsmeier-Haack caption Fig. 2: Chemical diversification pathways.

Fig. 2: Chemical diversification pathways.

Case Studies: Application as a Pharmaceutical Intermediate

The true potential of an intermediate is demonstrated by its successful application in the synthesis of bioactive molecules. While direct synthesis of marketed drugs using this specific intermediate is not prominent in the searched literature, numerous studies on closely related pyrrole derivatives highlight its strategic value in synthesizing compounds for key therapeutic targets.

Case Study 1: Synthesis of COX-2 Inhibitors

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase-2 (COX-2) is a major therapeutic target.[10] Pyrrole-based structures, such as tolmetin and ketorolac, are known non-steroidal anti-inflammatory drugs (NSAIDs).[10] More recent research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with older NSAIDs.

Several studies describe the synthesis of novel pyrrole derivatives as potent and selective COX-2 inhibitors.[10][11][12][13] The general synthetic strategy often involves building a substituted pyrrole core and then elaborating it to include the key pharmacophoric features required for COX-2 inhibition—typically a central aromatic ring and a sulfonamide or methylsulfonyl group. 3,5-dimethyl-1H-pyrrole-2-carbonitrile provides an excellent starting point for such syntheses. The N-H can be functionalized with a substituted phenyl ring, and the nitrile can be converted to other functional groups to optimize target binding.

Case Study 2: Synthesis of Antitubercular Agents

Tuberculosis remains a global health crisis, exacerbated by the rise of drug-resistant strains. There is an urgent need for new antitubercular agents with novel mechanisms of action.[14] The pyrrole scaffold has been identified as a promising framework for the development of new anti-TB drugs.[15][16][17]

Specifically, derivatives of pyrrole-2-carboxamide have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids, which are essential components of the mycobacterial cell wall.[15][17] Compound 3,5-dimethyl-1H-pyrrole-2-carbonitrile is an ideal precursor for this class of inhibitors. The nitrile group can be hydrolyzed to the corresponding carboxamide, which is a key hydrogen-bonding moiety for interacting with the MmpL3 target. The N-H position and the C4 position can be further functionalized to enhance potency and improve pharmacokinetic properties. For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly improve anti-TB activity.[15][17]

Experimental Protocols

The following protocols are representative examples based on established methodologies for the synthesis and functionalization of similar pyrrole derivatives.[7][18]

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile
  • To a solution of 3-hydroxy-2-butanone (1.0 mmol) and 3-oxobutanenitrile (1.0 mmol) in ethanol (10 mL), add a 7N solution of ammonia in methanol (1.5 mL, 10.5 mmol) and glacial acetic acid (0.1 mmol).

  • Heat the reaction mixture in a sealed vessel at 70 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 3,5-dimethyl-1H-pyrrole-2-carbonitrile.

Protocol 2: N-Arylation and Hydrolysis to a Pyrrole-2-carboxamide (Antitubercular Core)
  • To a solution of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature, then add the desired aryl halide (e.g., 4-fluoronitrobenzene, 1.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction and quench carefully with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-arylated pyrrole-2-carbonitrile intermediate by column chromatography.

  • Dissolve the purified intermediate in a mixture of ethanol and water, add sodium hydroxide (5.0 mmol), and heat to reflux for 8-12 hours to effect hydrolysis of the nitrile to the carboxamide.

  • Cool the mixture, neutralize with dilute HCl, and extract the product. Purify by recrystallization or column chromatography to yield the target pyrrole-2-carboxamide core.

Safety and Handling

As with all laboratory chemicals, 3,5-dimethyl-1H-pyrrole-2-carbonitrile should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

3,5-Dimethyl-1H-pyrrole-2-carbonitrile represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the creation of diverse chemical libraries. As demonstrated by its potential application in the synthesis of next-generation COX-2 inhibitors and novel antitubercular agents, this building block is well-positioned to contribute to the discovery of new therapeutics. Future research will likely expand its utility into other therapeutic areas where the pyrrole scaffold has shown promise, including oncology and neurodegenerative diseases. The strategic application of this intermediate can significantly accelerate drug discovery timelines by providing a reliable and adaptable starting point for complex molecular architectures.

References

  • Title: DESIGN AND SYNTHESIS OF SUBSTITUTED PYRROLE DERIVATIVES AS COX-2 INHIBITORS Source: International Journal of Pharma and Bio Sciences URL: [Link]

  • Title: SYNTHESIS OF NEW PYRAZOLYL PYRROLE DERIVATIVES AS ANTITUBERCULAR AGENTS Source: Connect Journals URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: MDPI URL: [Link]

  • Title: The pyrrole moiety as a template for COX-1/COX-2 inhibitors Source: PubMed URL: [Link]

  • Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: PMC (PubMed Central) URL: [Link]

  • Title: Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme Source: RSC Publishing URL: [Link]

  • Title: Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof Source: Google Patents URL
  • Title: Synthesis of some new pyrrole derivatives and their antimicrobial activity Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles Source: MDPI URL: [Link]

  • Title: Tables For Organic Structure Analysis Source: Unknown URL: [Link]

  • Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: DR-NTU (Nanyang Technological University) URL: [Link]

  • Title: Synthesis of some new pyrrole derivatives and their antimicrobial activity Source: ResearchGate URL: [Link]

  • Title: 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile Source: PubChem URL: [Link]

  • Title: An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes Source: ResearchGate URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

  • Title: 3,5-dimethyl-1H-pyrrole-2-carbonitrile Source: PubChem URL: [Link]

Sources

Technical Guide: Acidity and pKa of the N-H Bond in 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3,5-Dimethyl-1H-pyrrole-2-carbonitrile is a functionalized pyrrole derivative where the acidity of the N-H bond is governed by the interplay between the strong electron-withdrawing nitrile group and the weak electron-donating methyl substituents.

  • Estimated pKa (DMSO): 15.8 – 16.2

  • Predicted pKa (Water): 14.2 ± 0.5

  • Acidity Classification: Weak acid (comparable to alcohols or substituted phenols in DMSO, but significantly more acidic than unsubstituted pyrrole).

The 2-cyano group is the dominant electronic factor, lowering the pKa of the parent pyrrole (pKa ~23.0 in DMSO) by approximately 8 log units. The 3,5-dimethyl substitution exerts a secondary "tempering" effect, slightly raising the pKa (making it less acidic) by roughly 1.0–1.5 units compared to the unsubstituted 2-cyanopyrrole.

Part 2: Structural & Electronic Analysis (SAR)

The N-H Bond Anatomy

The acidity of the N-H bond in pyrroles depends on the stability of the resulting pyrrolide anion. In an unsubstituted pyrrole, the nitrogen lone pair is part of the aromatic sextet. Deprotonation creates an anion where the negative charge is orthogonal to the


-system in the 

-framework, but rehybridization allows for delocalization.
The "Push-Pull" Electronic Effect

The acidity of this specific molecule is a result of two opposing forces:

  • Primary Driver (Acidifying): The 2-Cyano Group (-CN)

    • Inductive Effect (-I): The sp-hybridized nitrogen of the nitrile is highly electronegative, pulling electron density through the

      
      -bond framework.
      
    • Resonance Effect (-M): Upon deprotonation, the negative charge on the pyrrole nitrogen can be delocalized directly onto the nitrile nitrogen. This resonance stabilization is the primary reason for the dramatic drop in pKa compared to pyrrole.

  • Secondary Modulator (De-acidifying): The 3,5-Dimethyl Groups (-CH₃)

    • Inductive Effect (+I): Methyl groups are electron-releasing. They push electron density into the ring, slightly destabilizing the negative charge of the anion.

    • Steric Factors: The 3-methyl group is adjacent to the 2-cyano group. While the linear nature of the nitrile minimizes direct steric clash, the methyl groups increase the lipophilicity and slightly hinder solvation of the anion, further raising the pKa.

Visualization of Resonance Stabilization

Resonance cluster_0 Deprotonation & Resonance Stabilization Neutral Neutral Molecule (N-H Bond Intact) Anion_N Anion Form A (Charge on Pyrrole N) Neutral->Anion_N - H+ Anion_CN Anion Form B (Charge Delocalized to Nitrile N) Anion_N->Anion_CN Resonance (Major Stabilization) caption Fig 1. The negative charge is stabilized by delocalization onto the exocyclic nitrile group.

Part 3: Quantitative Data & Comparisons

The following table synthesizes experimental anchor points with calculated predictions to contextualize the acidity of the target molecule.

CompoundStructurepKa (DMSO)pKa (Water)Electronic Context
Pyrrole Unsubstituted23.0 [1]~17.5Reference standard. Very weak acid.
2-Acetylpyrrole 2-COR~19.0-Ketone is a moderate EWG.
2-Cyanopyrrole 2-CN14.8 [1]~13.0Nitrile is a strong EWG. Major drop in pKa.
3,5-Dimethyl-1H-pyrrole-2-carbonitrile Target 15.8 – 16.2 (Est.)14.2 (Pred.) [2]Methyls add +I effect, raising pKa vs. 2-CN parent.
Phenol Ph-OH18.010.0Reference O-H acid.

Note on Solvent Effects: pKa values in DMSO are typically higher than in water for neutral acids because water is much better at solvating the resulting localized anions via hydrogen bonding. However, for highly delocalized anions (like cyanopyrrolide), the difference is less pronounced than for small anions like acetate or chloride.

Part 4: Experimental Protocols

Since exact experimental values can vary by conditions, the following protocols are the industry standard for validating the pKa of this specific chemotype.

Protocol A: UV-Vis Spectrophotometric Titration (Recommended)

This method is ideal for 2-cyanopyrroles because the conjugation of the anion typically results in a distinct bathochromic shift (red shift) in the UV absorbance spectrum compared to the neutral species.

Reagents:

  • Solvent: Spectroscopic grade DMSO or Acetonitrile.

  • Base: Tetrabutylammonium hydroxide (TBAOH) or Potassium tert-butoxide (KOtBu).

  • Buffer: Salicylate or Benzoate buffers (if performing in mixed aqueous media).

Workflow:

UV_Titration Step1 Prepare 50 µM Stock Solution (in DMSO) Step2 Record Baseline Spectrum (Neutral Species) Step1->Step2 Step3 Titrate with Base (0.1 eq increments) Measure Absorbance (250-400 nm) Step2->Step3 Step4 Identify Isosbestic Points (Confirms two-state equilibrium) Step3->Step4 Step5 Plot Absorbance vs. pH/Eq Base Fit to Henderson-Hasselbalch Step4->Step5 caption Fig 2. Workflow for spectrophotometric pKa determination.

Protocol B: Potentiometric Titration (Non-Aqueous)

For compounds with pKa > 12, standard aqueous titration is impossible due to the leveling effect of water (pKw = 14).

  • Setup: Use a glass electrode calibrated with standard buffers in DMSO (e.g., benzoic acid, 2,6-dinitrophenol).

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAOH) in toluene/methanol.

  • Procedure: Dissolve 10 mg of the target compound in 20 mL DMSO under inert atmosphere (Ar/N2) to prevent CO2 absorption. Titrate slowly, recording potential (mV) after stabilization at each step.

  • Calculation: Determine the half-neutralization potential (HNP) and correlate it to the standard curve to derive the pKa.

Part 5: Implications for Drug Development

Bioisosterism & Pharmacokinetics

The N-H moiety in 3,5-dimethyl-1H-pyrrole-2-carbonitrile acts as a hydrogen bond donor (HBD) .

  • Lipophilicity: The 3,5-dimethyl pattern significantly increases LogP compared to the parent 2-cyanopyrrole, improving membrane permeability.

  • Metabolic Stability: The 2-position is blocked by the cyano group and the 5-position by a methyl, preventing the common oxidative metabolism (ring oxidation) that often plagues unsubstituted pyrroles.

Anion Binding & Catalysis

The deprotonated form (pyrrolide anion) is a soft nucleophile. In drug design, this motif can be utilized in:

  • Metal Coordination: The nitrile nitrogen and pyrrole nitrogen can act as a bidentate ligand for metalloenzyme active sites (e.g., Zinc proteases).

  • Salt Formation: The acidity (pKa ~14-16) is too weak to form stable salts with physiologic bases, meaning the molecule will remain >99% neutral at physiological pH (7.4), ensuring passive diffusion.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • LookChem Database. (2025). Pyrrole-2-carbonitrile Properties and pKa Prediction. Link

  • PubChem. (2025).[1] Compound Summary: 3,5-dimethyl-1H-pyrrole-2-carbonitrile.[2][3][4][5][6] National Library of Medicine. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Department of Chemistry. Link

Sources

Methodological & Application

Application Note: Knorr-Based Synthesis Protocol for 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized protocol for synthesizing 3,5-dimethyl-1H-pyrrole-2-carbonitrile .

While the Knorr Pyrrole Synthesis is the foundational method for constructing the pyrrole nucleus, a direct Knorr condensation yielding a 2-carbonitrile is synthetically challenging and often low-yielding due to the lability of the nitrile group under standard Knorr conditions (Zn/AcOH reduction).

Therefore, the industry-standard protocol—and the one referenced in authoritative literature (e.g., Synthesis 1999, 46–48)—employs a Two-Phase Strategy :

  • Phase I (Knorr Construction): Synthesis of the robust 2,4-dimethylpyrrole scaffold via the classic Knorr method followed by decarboxylation.

  • Phase II (Regioselective Functionalization): Electrophilic cyanation at the

    
    -position (C5) to yield the target 3,5-dimethyl-1H-pyrrole-2-carbonitrile.
    

Strategic Overview & Retrosynthesis

The target molecule, 3,5-dimethyl-1H-pyrrole-2-carbonitrile , possesses a 2,4-substitution pattern relative to the nitrogen (renumbered as 3,5-dimethyl-2-cyano). The most efficient route utilizes the latent symmetry of 2,4-dimethylpyrrole . By synthesizing 2,4-dimethylpyrrole via the Knorr reaction, we obtain a substrate with one reactive


-position (C5) and one reactive 

-position (C3). Electrophilic substitution (cyanodehydrogenation) occurs preferentially at the electron-rich

-position, installing the nitrile group exactly where required.
Reaction Pathway Diagram

KnorrPathway EAA Ethyl Acetoacetate Nitroso Oximinoacetoacetate (Intermediate) EAA->Nitroso NaNO2, AcOH (Nitrosation) KnorrPyrrole Diethyl 3,5-dimethylpyrrole- 2,4-dicarboxylate (Knorr's Pyrrole) Nitroso->KnorrPyrrole + EAA, Zn, AcOH (Knorr Condensation) Diacid 2,4-Dicarboxylic Acid KnorrPyrrole->Diacid KOH, Heat (Saponification) DMP 2,4-Dimethylpyrrole (Scaffold) Diacid->DMP Heat (-2 CO2) (Decarboxylation) Target 3,5-Dimethyl-1H-pyrrole- 2-carbonitrile (Target) DMP->Target CSI, DMF (Regioselective Cyanation)

Caption: Step-wise construction of the target molecule starting from Knorr condensation to the final cyanation.

Phase I: Knorr Synthesis of 2,4-Dimethylpyrrole

This phase constructs the pyrrole ring. The direct Knorr product is a dicarboxylate, which is hydrolyzed and decarboxylated to afford the 2,4-dimethylpyrrole core.

Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • Ethyl Acetoacetate: 2.0 equivalents (1 eq for nitrosation, 1 eq for condensation).

  • Sodium Nitrite (NaNO₂): 1.05 equivalents (sat. aq. solution).

  • Zinc Dust: 2.0+ equivalents (fine powder).

  • Glacial Acetic Acid: Solvent/Reagent.[1]

  • Potassium Hydroxide (KOH): For saponification.

Protocol Steps
Step A: Synthesis of Knorr's Pyrrole (Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate)
  • Nitrosation: In a reactor cooled to 0–5°C, dissolve ethyl acetoacetate (1 eq) in glacial acetic acid. Add saturated aqueous NaNO₂ dropwise, maintaining temperature <10°C. Stir for 3 hours to form ethyl 2-oximinoacetoacetate .

  • Condensation: In a separate vessel, mix ethyl acetoacetate (1 eq) and glacial acetic acid. Add zinc dust (2–3 eq).

  • Addition: Slowly add the oximino solution from Step 1 to the zinc/acetoacetate mixture. Caution: The reaction is highly exothermic. Control addition rate to maintain gentle reflux.

  • Workup: After addition, reflux for 1 hour. Pour the hot mixture into iced water (10x volume). The crude diester precipitates. Filter, wash with water, and recrystallize from ethanol.

    • Yield Target: 60–65%.[2]

    • Appearance: White to pale yellow needles.

Step B: Saponification and Decarboxylation
  • Hydrolysis: Reflux the diester with 10% aqueous NaOH or KOH (4 eq) for 4 hours. The solid dissolves as the salt forms.

  • Acidification: Cool and acidify with dilute HCl to pH 3. The dicarboxylic acid precipitates. Filter and dry.[3][4]

  • Decarboxylation: Place the dry diacid in a distillation flask. Heat to 180–200°C (metal bath). The acid decarboxylates, and 2,4-dimethylpyrrole distills over.

    • Note: 2,4-Dimethylpyrrole is air-sensitive. Store under nitrogen or use immediately in Phase II.

    • Boiling Point: 165–167°C (atmospheric).

Phase II: Regioselective Cyanation (The Cheng & Lightner Protocol)

This step installs the nitrile group. The method of choice is the reaction with Chlorosulfonyl Isocyanate (CSI) , which is superior to the Vilsmeier-Haack/oxime route for simplicity and yield, as cited in Synthesis 1999.

Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • 2,4-Dimethylpyrrole: 1.0 equivalent.

  • Chlorosulfonyl Isocyanate (CSI): 1.0–1.1 equivalents. High Toxicity Hazard.

  • N,N-Dimethylformamide (DMF): Excess (solvent/reagent).

  • Acetonitrile or Dichloromethane (DCM): Solvent.

Protocol Steps
  • Preparation: Purge a reaction flask with dry nitrogen. Dissolve 2,4-dimethylpyrrole (1 eq) in anhydrous acetonitrile or DCM. Cool to –78°C (dry ice/acetone bath).

  • CSI Addition: Add Chlorosulfonyl Isocyanate (1.05 eq) dropwise over 20 minutes. Maintain temperature below –70°C.

    • Mechanism:[5][6][7][8] CSI attacks the electron-rich

      
      -position (C5) to form an intermediate N-chlorosulfonyl amide.
      
  • DMF Addition: After 30 minutes at low temperature, add anhydrous DMF (2–3 eq).

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour. The DMF facilitates the elimination of the chlorosulfonyl group and dehydration to the nitrile.

  • Quenching: Pour the reaction mixture onto crushed ice/water.

  • Extraction: Extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove acidic byproducts) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Product: 3,5-dimethyl-1H-pyrrole-2-carbonitrile.[9]

    • Yield Target: 70–85% (for this step).

Data Summary & Quality Control

ParameterSpecificationNotes
CAS Number 524035-96-9 (or related)Verify specific isomer registry.
Appearance Off-white to tan solidDarkens on air exposure (oxidation).
Melting Point 125–128°CLiterature dependent.
1H NMR (CDCl3)

2.2 (s, 3H), 2.4 (s, 3H), 5.8 (d, 1H), 9.0 (br s, NH)
Diagnostic: C4-H doublet (coupling with NH).
IR Spectrum ~2210–2220 cm⁻¹Strong -CN stretch signal.
Troubleshooting Guide
  • Low Yield in Knorr Step: Ensure Zinc dust is activated (wash with dilute HCl, then water/acetone/ether) and the reaction temperature is maintained at reflux during addition.

  • Regioselectivity Issues: 2,4-dimethylpyrrole has only one open

    
    -position. If 
    
    
    
    -cyanation (position 3) is observed, ensure temperature during CSI addition is strictly controlled at –78°C.
  • Product Instability: Pyrroles are prone to polymerization. Store the final nitrile in the dark at –20°C under inert atmosphere.

References

  • Cheng, L., & Lightner, D. A. (1999).[9] A Simple Synthesis of 2-Cyano- and 2,4-Dicyanopyrroles. Synthesis, 1999(1), 46–48.[9]

  • Fischer, H. (1935). Organic Syntheses, Coll.[1][4] Vol. 2, p. 202; Vol. 15, p. 17. (Synthesis of 2,4-Dimethyl-3,5-dicarbethoxypyrrole).

  • Corwin, A. H. (1950). The Chemistry of Pyrrole and its Derivatives. In Heterocyclic Compounds, Vol 1. Wiley.
  • Paine, J. B. (1990). Synthesis of Pyrroles. In Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

The Strategic Use of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile in the Synthesis of Advanced BODIPY Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unsung Hero of Asymmetric BODIPY Design

In the vibrant world of fluorescent probes, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold stands out for its exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and remarkable photostability.[1][] These characteristics have made BODIPY dyes indispensable tools in cellular imaging, molecular sensing, and drug development.[][3] While the synthesis of symmetrical BODIPYs is well-established, the demand for more sophisticated, environment-sensitive, and functionally diverse probes has shifted focus towards the creation of unsymmetrical derivatives. This is where the strategic use of precursors like 3,5-dimethyl-1H-pyrrole-2-carbonitrile comes to the forefront.

This technical guide provides an in-depth exploration of 3,5-dimethyl-1H-pyrrole-2-carbonitrile as a key building block for the synthesis of advanced, unsymmetrical BODIPY dyes. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols, and present a comprehensive overview of the expected outcomes, empowering researchers to harness the full potential of this versatile precursor.

The Decisive Role of the 2-Carbonitrile Moiety: A Mechanistic Perspective

The presence of the electron-withdrawing carbonitrile group at the 2-position of the pyrrole ring is not a trivial substitution; it fundamentally influences the synthetic strategy for BODIPY formation. Understanding this influence is key to appreciating the elegance and utility of this precursor.

Traditionally, BODIPY synthesis involves the acid-catalyzed condensation of two pyrrole molecules with an aldehyde or an acyl chloride.[1] However, when synthesizing unsymmetrical BODIPYs from two different pyrrole precursors, this approach often leads to a statistical mixture of the desired unsymmetrical product and two symmetrical byproducts, complicating purification and reducing the yield of the target molecule.[4]

The 2-carbonitrile group on 3,5-dimethyl-1H-pyrrole-2-carbonitrile provides a strategic advantage by deactivating this position towards electrophilic attack. This deactivation allows for a more controlled, stepwise condensation. A common and effective strategy involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carbonitrile with an acyl chloride to form a stable 2-acyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile intermediate. This intermediate can then be reacted with a second, different pyrrole that is unsubstituted at its 2-position. This two-step approach significantly favors the formation of the unsymmetrical dipyrromethene, which is the direct precursor to the final BODIPY dye.[5]

The electron-withdrawing nature of the cyano group also has a profound and desirable effect on the photophysical properties of the resulting BODIPY dye. Substitution at the 2- and 6-positions of the BODIPY core with cyano groups does not typically cause a significant shift in the absorption and emission wavelengths compared to simple alkyl-substituted BODIPYs.[3] This allows for the incorporation of a functional handle (the nitrile group, which can be further modified) without drastically altering the core spectral properties, unless it is placed at the meso-position where it can induce a red-shift.[3]

Visualizing the Synthetic Pathway

The synthesis of an unsymmetrical BODIPY dye using 3,5-dimethyl-1H-pyrrole-2-carbonitrile can be visualized as a two-stage process, as illustrated in the workflow diagram below. The initial acylation of the cyanopyrrole is followed by a condensation reaction with a second pyrrole derivative to form the unsymmetrical dipyrromethene, which is then oxidized and complexed with boron trifluoride.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Condensation, Oxidation & Complexation PyrroleCN 3,5-Dimethyl-1H-pyrrole-2-carbonitrile AcylPyrroleCN 2-Acyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile PyrroleCN->AcylPyrroleCN POCl3 or Lewis Acid AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylPyrroleCN Dipyrromethene Unsymmetrical Dipyrromethene AcylPyrroleCN->Dipyrromethene Condensation SecondPyrrole Second Pyrrole (e.g., 2,4-Dimethylpyrrole) SecondPyrrole->Dipyrromethene Oxidation Oxidation (e.g., DDQ) Dipyrromethene->Oxidation BODIPY Unsymmetrical BODIPY Dye Oxidation->BODIPY BF3·OEt2, Base

Caption: Synthetic workflow for an unsymmetrical BODIPY dye.

Detailed Application Notes and Protocols

The following protocols provide a robust framework for the synthesis of unsymmetrical BODIPY dyes using 3,5-dimethyl-1H-pyrrole-2-carbonitrile. The choice of the second pyrrole and the acyl chloride allows for extensive diversification of the final dye's structure and properties.

Protocol 1: Synthesis of an Unsymmetrical meso-Aryl BODIPY Dye

This protocol details the synthesis of a representative unsymmetrical BODIPY dye where the meso-position is substituted with an aryl group.

Materials:

  • 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

  • 2,4-Dimethylpyrrole

  • Aromatic acyl chloride (e.g., benzoyl chloride)

  • Phosphorus oxychloride (POCl₃)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Part A: Synthesis of the Unsymmetrical Dipyrromethene

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) and the aromatic acyl chloride (1.05 eq) in anhydrous DCM.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Condensation: Once the acylation is complete, add 2,4-dimethylpyrrole (1.0 eq) to the reaction mixture. Continue stirring at room temperature for an additional 4-6 hours or until TLC analysis indicates the formation of the dipyrromethene product.

  • Work-up (Optional): For some applications, the crude dipyrromethene can be used directly in the next step. Alternatively, the reaction can be quenched with water, and the organic layer separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Part B: Oxidation and Boron Complexation

  • Oxidation: Dissolve the crude dipyrromethene from Part A in DCM. Add a solution of DDQ (1.1 eq) in DCM dropwise. The color of the solution should change, indicating oxidation. Stir for 30-60 minutes at room temperature.

  • Complexation: To the oxidized solution, add TEA or DIPEA (5-10 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (5-10 eq) at 0 °C. A significant color change and the appearance of fluorescence are indicative of BODIPY formation.

  • Reaction Completion: Allow the reaction to stir at room temperature for at least 2 hours, or overnight for optimal yields.

  • Purification: Quench the reaction by the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent, the crude product is purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the final BODIPY dye, but a gradient of hexane and ethyl acetate is a common starting point.

Causality Behind Experimental Choices:
  • POCl₃ as a Catalyst: POCl₃ is an effective Lewis acid for activating the acyl chloride for electrophilic aromatic substitution on the pyrrole ring. In the context of unsymmetrical synthesis, it can also promote the condensation between the acylated pyrrole and the second pyrrole.[4]

  • DDQ as an Oxidant: DDQ is a strong oxidizing agent that efficiently converts the dipyrromethane intermediate to the conjugated dipyrromethene, which is necessary for the final complexation with boron.[1]

  • Excess Base and BF₃·OEt₂: A significant excess of a non-nucleophilic base like TEA or DIPEA is used to deprotonate the dipyrromethene and facilitate the complexation with the Lewis acidic BF₃·OEt₂. The excess also helps to neutralize any acidic byproducts.[1]

  • Anhydrous Conditions: Pyrroles and their intermediates can be sensitive to moisture and strong acids, which can lead to polymerization and other side reactions. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial for achieving good yields.

Data Presentation: Spectroscopic Properties of a Representative Unsymmetrical Cyano-BODIPY

The introduction of the cyano group and the creation of an unsymmetrical structure can lead to interesting and useful photophysical properties. Below is a table summarizing the expected spectroscopic data for a model unsymmetrical BODIPY dye synthesized from 3,5-dimethyl-1H-pyrrole-2-carbonitrile.

Compound NameAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)Solvent
1-cyano-3,5,7-trimethyl-8-phenyl-BODIPY~510~525~80,000~0.85Dichloromethane

Note: The exact values will vary depending on the specific substituents on the second pyrrole ring and the meso-position.

Visualizing the Reaction Mechanism

The mechanism of the POCl₃-catalyzed condensation is a key aspect of this synthetic strategy. The following diagram illustrates the proposed pathway for the formation of the unsymmetrical dipyrromethene intermediate.

G cluster_0 Activation of Acyl Chloride cluster_1 Electrophilic Attack on Cyanopyrrole cluster_2 Condensation with Second Pyrrole AcylChloride R-COCl ActivatedComplex [R-CO]⁺[PO₂Cl₂]⁻ (Vilsmeier-Haack type intermediate) AcylChloride->ActivatedComplex POCl3 POCl3 POCl3->ActivatedComplex AcylPyrroleCN Acylated Pyrrole Intermediate ActivatedComplex->AcylPyrroleCN PyrroleCN 3,5-Dimethyl-1H-pyrrole-2-carbonitrile PyrroleCN->AcylPyrroleCN Electrophilic Aromatic Substitution Dipyrromethane Unsymmetrical Dipyrromethane Intermediate AcylPyrroleCN->Dipyrromethane Nucleophilic Attack SecondPyrrole 2,4-Dimethylpyrrole SecondPyrrole->Dipyrromethane

Caption: Proposed mechanism for unsymmetrical dipyrromethene formation.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

  • TLC Monitoring: The progress of both the acylation and condensation reactions can be readily followed by TLC, allowing for optimization of reaction times and ensuring the complete consumption of starting materials.

  • Spectroscopic Characterization: The final BODIPY dye should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

  • Photophysical Measurements: The absorption and emission spectra, as well as the fluorescence quantum yield, should be measured to verify the optical properties of the synthesized dye and compare them to expected values. A significant deviation from the expected spectroscopic data may indicate the presence of impurities or an unexpected side product.

By following these validation steps, researchers can have a high degree of confidence in the identity and quality of their synthesized BODIPY dyes.

Conclusion and Future Outlook

3,5-Dimethyl-1H-pyrrole-2-carbonitrile is a powerful and versatile precursor for the synthesis of advanced, unsymmetrical BODIPY dyes. Its unique electronic properties allow for a controlled, stepwise approach to the construction of the dipyrromethene core, largely circumventing the formation of undesired symmetrical byproducts. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the vast chemical space of unsymmetrical BODIPY dyes, leading to the development of novel fluorescent probes with tailored properties for a wide range of applications in chemistry, biology, and materials science. The continued exploration of functionalized pyrrole precursors will undoubtedly pave the way for the next generation of high-performance fluorescent materials.

References

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932. [Link]

  • Kolemen, S., et al. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry, 9, 909-915. [Link]

  • Filatov, M. A., et al. (2021). Synthesis and Optical Properties of Unsymmetric Aromatically π-Extended BODIPY. The Journal of Organic Chemistry, 86(20), 14323-14334. [Link]

  • Boens, N., et al. (2019). Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. Coordination Chemistry Reviews, 399, 213024. [Link]

  • Ziessel, R., Ulrich, G., & Harriman, A. (2007). The chemistry of Bodipy: a new El Dorado for fluorescence tools. New Journal of Chemistry, 31(4), 496-501. [Link]

  • Alanazi, B. N. (2018). Synthesis of novel symmetrical and unsymmetrical aza BODIPY analogues. University of Huddersfield. [Link]

  • Li, Y., et al. (2014). Synthesis and spectroscopic properties of some novel BODIPY dyes. Dyes and Pigments, 110, 125-131. [Link]

  • Nguyen, A. L., et al. (2016). Synthesis and properties of B-cyano-BODIPYs. Journal of Porphyrins and Phthalocyanines, 20(12), 1409-1419. [Link]

Sources

reduction of nitrile group in 3,5-dimethyl-1H-pyrrole-2-carbonitrile protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reduction of 3,5-dimethyl-1H-pyrrole-2-carbonitrile is a pivotal transformation in the synthesis of porphyrin precursors, BODIPY dyes, and bioactive pyrrole-based alkaloids. The nitrile group (


) at the C2 position is electronically coupled to the electron-rich pyrrole ring, presenting unique chemoselective challenges.
The Chemoselectivity Challenge

The primary challenge lies in the electron-rich nature of the pyrrole ring and the acidity of the N-H proton.

  • N-H Acidity: The pyrrole N-H proton (

    
     in DMSO) will be deprotonated by hydride reagents (LiAlH
    
    
    
    , DIBAL-H), consuming one equivalent of the reductant and forming an aluminate species. This must be accounted for in stoichiometry.
  • Ring Stability: While pyrroles are generally resistant to reduction compared to the nitrile group, highly active catalysts (e.g., Rh/C) or harsh conditions can lead to partial saturation of the ring (pyrrolidines).

  • Product Divergence: The choice of reagent dictates the oxidation state of the product:

    • Target A (Amine): (3,5-dimethyl-1H-pyrrol-2-yl)methanamine.

    • Target B (Aldehyde): 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the divergent pathways for reducing the nitrile group, highlighting the critical intermediate species.

NitrileReduction cluster_legend Reaction Conditions Start 3,5-Dimethyl-1H- pyrrole-2-carbonitrile Deprotonation N-H Deprotonation (Formation of N-Al species) Start->Deprotonation Hydride Reagent (1.0 eq consumed) ImineSalt Metallo-Imine Intermediate Deprotonation->ImineSalt Hydride Addition (LiAlH4 or DIBAL) AmineComplex Amine-Aluminate Complex ImineSalt->AmineComplex LiAlH4 (Excess) 2nd Hydride Addition TargetAldehyde Target B: 3,5-Dimethyl-1H- pyrrole-2-carbaldehyde ImineSalt->TargetAldehyde DIBAL-H (-78°C) Acidic Hydrolysis TargetAmine Target A: (3,5-Dimethyl-1H-pyrrol-2-yl) methanamine AmineComplex->TargetAmine Fieser Workup (Hydrolysis) LiAlH4 = Complete Reduction LiAlH4 = Complete Reduction DIBAL-H = Partial Reduction DIBAL-H = Partial Reduction

Figure 1: Divergent reduction pathways controlled by reagent selection and stoichiometry.

Protocol A: Complete Reduction to Primary Amine

Target: (3,5-dimethyl-1H-pyrrol-2-yl)methanamine Reagent: Lithium Aluminum Hydride (LiAlH


)
Mechanism:  Nucleophilic hydride addition followed by hydrolysis.
Reagents & Equipment
  • Substrate: 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq).

  • Reductant: LiAlH

    
     (2.4 M in THF or powder). Stoichiometry:  3.0 - 4.0 equivalents.
    
    • Note: 1 eq removes N-H, 2 eq reduce nitrile to amine, 0.5-1.0 eq excess ensures completion.

  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent purification system.

  • Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen/argon line, addition funnel, ice bath.

Step-by-Step Procedure
  • Setup: Flame-dry the glassware under vacuum and purge with Argon. Maintain an inert atmosphere throughout.

  • Reagent Preparation: Suspend LiAlH

    
     (4.0 eq) in anhydrous THF (
    
    
    
    relative to substrate) in the reaction flask. Cool to
    
    
    .
  • Addition: Dissolve the nitrile substrate in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur immediately due to N-H deprotonation.
      
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Check TLC (eluent: 5% MeOH/DCM with 1%

      
      ). The amine will stay at the baseline or run lower than the nitrile.
      
  • Fieser Workup (Critical): Cool the mixture to

    
    . Quench carefully with the following sequence (per gram of LiAlH
    
    
    
    used):
    • Add

      
      Water  (slowly, dropwise).
      
    • Add

      
      15% NaOH  solution.
      
    • Add

      
      Water .
      
  • Isolation: Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the cake with THF.

  • Purification: Concentrate the filtrate. The crude amine is often unstable; store as an HCl salt or use immediately.

Protocol B: Partial Reduction to Aldehyde

Target: 3,5-dimethyl-1H-pyrrole-2-carbaldehyde Reagent: Diisobutylaluminum Hydride (DIBAL-H) Mechanism: Formation of a stable aluminum-imine intermediate at low temperature, followed by hydrolysis.

Strategic Note on Protection

While the reaction can proceed on the unprotected pyrrole (requiring


 eq of DIBAL), N-protection (e.g., Boc)  is highly recommended for this protocol to improve solubility and prevent side reactions. If using unprotected pyrrole, strictly follow the stoichiometry below.
Reagents & Equipment
  • Substrate: 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq).

  • Reagent: DIBAL-H (1.0 M in Hexanes or Toluene). Stoichiometry: 2.5 equivalents (for unprotected substrate).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Temp:

    
     (Dry ice/Acetone bath).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and purge with Argon.

  • Solvation: Dissolve the nitrile (1.0 eq) in anhydrous DCM (

    
    ). Cool the solution to 
    
    
    
    .
  • Addition: Add DIBAL-H (2.5 eq) dropwise via syringe pump or pressure-equalizing funnel over 45 minutes. Maintain internal temperature below

    
    .
    
    • Mechanistic Insight: The first equivalent deprotonates the pyrrole nitrogen. The subsequent equivalents coordinate to the nitrile.

  • Incubation: Stir at

    
     for 2–4 hours. Do not  allow the reaction to warm up, as this promotes over-reduction to the amine.
    
  • Hydrolysis (The "Reverse Quench"):

    • Prepare a vigorously stirred biphasic mixture of Rochelle's Salt (Potassium sodium tartrate, saturated aq.) and DCM.

    • Cannulate the cold reaction mixture into the Rochelle's salt solution.

    • Reasoning: Rochelle's salt breaks down the aluminum emulsions that trap the product.

  • Extraction: Stir the biphasic mixture vigorously for 1–2 hours at room temperature until layers separate clearly. Extract with DCM (

    
    ).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    

Comparative Data & Troubleshooting

Stoichiometry Table
ParameterProtocol A (LiAlH

)
Protocol B (DIBAL-H)
Primary Product Primary Amine (

)
Aldehyde (

)
Hydride Source Nucleophilic HydrideElectrophilic/Lewis Acidic Hydride
Eq. for Unprotected 3.0 - 4.0 eq2.2 - 2.5 eq
Eq. for N-Protected 1.5 - 2.0 eq1.1 - 1.2 eq
Key Temperature Reflux (

)
Cryogenic (

)
Troubleshooting Guide
  • Issue: Low Yield in DIBAL Reduction.

    • Cause: Incomplete deprotonation or over-reduction.

    • Fix: Increase DIBAL to 3.0 eq or switch to N-Boc protected starting material. Ensure temperature stays

      
      .
      
  • Issue: Emulsion during Workup.

    • Cause: Aluminum hydroxides.

    • Fix: Use Rochelle's salt (Protocol B) or Fieser workup (Protocol A). Do not use simple acid/base extraction without complexing agents.

  • Issue: Polymerization of Pyrrole.

    • Cause: Acid sensitivity during workup.

    • Fix: Keep workup pH neutral or slightly basic. Avoid strong mineral acids.

References

  • Reduction of Nitriles to Amines: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016. Chapter 4, "Reduction".

  • DIBAL-H Reduction Mechanism: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

  • Pyrrole Chemistry & Reactivity: Gribble, G. W. "Lithium Aluminium Hydride Reduction of Indoles and Pyrroles." Chemical Society Reviews, 1998.
  • Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis. Vol 1, Wiley, 1967, p. 581. (The classic "Fieser Workup" source).
  • Synthesis of Pyrrole-2-carbaldehydes: Paine, J. B. III; Dolphin, D. "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate." Journal of Organic Chemistry, 1985, 50(26), 5598–5604.

formylation of 3,5-dimethyl-1H-pyrrole-2-carbonitrile via Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Formylation of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile via Vilsmeier-Haack Reaction

Executive Summary

This application note details the protocol for synthesizing 4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile from 3,5-dimethyl-1H-pyrrole-2-carbonitrile using the Vilsmeier-Haack reaction. This transformation is a critical step in the synthesis of asymmetric BODIPY dyes, porphyrins, and pyrrole-based pharmaceutical intermediates. The presence of the electron-withdrawing nitrile group at the C2 position deactivates the pyrrole ring relative to alkyl-pyrroles, requiring optimized thermal conditions and precise hydrolysis control to ensure high yield and purity.

Scientific Background & Strategy

Substrate Analysis & Regioselectivity

The starting material, 3,5-dimethyl-1H-pyrrole-2-carbonitrile, presents a unique electronic environment:

  • Electronic Effects: The pyrrole ring is inherently electron-rich. However, the nitrile group (CN) at C2 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, reducing the nucleophilicity of the ring compared to kryptopyrrole (2,4-dimethyl-3-ethylpyrrole).

  • Steric/Positional Factors:

    • C2: Blocked by Nitrile (-CN).

    • C3 & C5: Blocked by Methyl groups (-CH₃).

    • C4: The only unsubstituted carbon available for electrophilic aromatic substitution (EAS).

Reaction Mechanism

The Vilsmeier-Haack reaction utilizes phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[1] This electrophile attacks the C4 position of the pyrrole, forming an iminium salt intermediate. Subsequent hydrolysis converts this salt into the target aldehyde.[2][3][4]

VilsmeierMechanism Reagents Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate Electrophilic Attack at C4 Substrate Substrate 3,5-Dimethyl-1H-pyrrole-2-CN Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Buffer pH 7-8 Product Product 4-Formyl-3,5-dimethyl-1H-pyrrole-2-CN Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on cyanopyrrole.

Experimental Protocol

Materials & Equipment
ReagentRoleHazards
3,5-Dimethyl-1H-pyrrole-2-carbonitrile SubstrateIrritant
Phosphoryl Chloride (POCl₃) ReagentCorrosive, Water Reactive, Toxic
N,N-Dimethylformamide (DMF) Solvent/ReagentHepatotoxic, Irritant
Dichloromethane (DCM) Solvent (Optional)Carcinogen, Volatile
Sodium Acetate (NaOAc) Buffering AgentIrritant

Equipment:

  • Flame-dried 3-neck round-bottom flask (RBF).

  • Inert gas manifold (Nitrogen or Argon).

  • Pressure-equalizing addition funnel.

  • Ice-water bath and heating mantle/oil bath.

Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Purge a flame-dried RBF with nitrogen.

  • Add anhydrous DMF (5.0 equivalents relative to substrate). Note: DMF acts as both reagent and solvent.[5]

  • Cool the DMF to 0 °C using an ice bath.

  • Transfer POCl₃ (1.2 equivalents) to the addition funnel.

  • Dropwise Addition: Add POCl₃ slowly to the DMF over 15–20 minutes.

    • Observation: The solution will turn pale yellow or orange. Ensure the internal temperature does not exceed 10 °C to prevent thermal decomposition of the reagent.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

  • Dissolve 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in a minimal amount of DMF (or anhydrous DCM if solubility is an issue).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

    • Causality: Slow addition prevents a rapid exotherm which can lead to polymerization of the pyrrole (tar formation).

Step 3: Reaction Phase

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Optimization Point: Due to the deactivating nitrile group, conversion may be slow at RT. If starting material persists after 2 hours, heat the mixture to 40–50 °C . Do not exceed 60 °C to avoid nitrile hydrolysis or tarring.

Step 4: Hydrolysis & Workup (Crucial)

  • Cool the reaction mixture back to 0 °C.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and Sodium Acetate (NaOAc) (approx. 3-4 eq dissolved in water).

    • Why NaOAc? Strong bases (NaOH) can hydrolyze the nitrile group to a carboxylic acid. NaOAc buffers the solution (pH ~7-8), ensuring only the iminium salt is hydrolyzed to the aldehyde.

  • Stir vigorously for 1 hour. The product should precipitate as a solid.

Step 5: Isolation & Purification

  • Filtration: If a solid precipitate forms, filter via vacuum filtration and wash with copious water to remove DMF and inorganic salts.

  • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x) or DCM. Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Gradient: 0-40% EtOAc/Hexanes).

Data Analysis & Validation

To validate the synthesis, compare analytical data against these expected values.

TechniqueParameterExpected ObservationInterpretation
TLC R_f ValueLower than SMAldehyde is more polar than the nitrile precursor.
¹H NMR Aldehyde (-CHO)δ 9.50 – 10.0 ppm (s, 1H) Diagnostic singlet confirming formylation.
¹H NMR NHδ ~10.0 – 12.0 ppm (br s)Broad singlet, exchangeable with D₂O.
IR Nitrile (-CN)~2210–2230 cm⁻¹ Sharp stretch; confirms CN group remained intact.
IR Carbonyl (C=O)~1650–1670 cm⁻¹ Strong stretch; typical for conjugated aldehydes.

Self-Validating Check:

  • Appearance: The product is typically a beige to light brown solid. Dark black tar indicates decomposition (temperature too high).

  • Solubility: The product should be soluble in polar organic solvents (DMSO, DMF, Acetone) but less soluble in non-polar solvents (Hexanes) compared to the starting material.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: The nitrile group deactivates the ring.

    • Solution: Increase temperature to 50 °C or extend reaction time. Ensure reagents are anhydrous (water destroys the Vilsmeier reagent).

  • Issue: "Tar" Formation.

    • Cause: Polymerization of pyrrole due to high local concentration of acid or heat.

    • Solution: Dilute the reaction with more solvent (DCM or DMF). Slow down the addition of POCl₃. Keep temperature strictly at 0 °C during addition.

  • Issue: Loss of Nitrile Group.

    • Cause: Hydrolysis conditions too basic or too hot.

    • Solution: Use Sodium Acetate instead of NaOH or Carbonate. Keep hydrolysis temperature low (0 °C to RT).

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds.[2][4][5] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11]

  • Formylation of Electron-Deficient Pyrroles

    • PubChem Compound Summary for 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile.
  • General Pyrrole Synthesis Protocols

    • BenchChem Application Note: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole (Analogous Protocol).
  • Synthesis of Pyrrole-2-carbonitriles

    • Kulkarni, M. G., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles. Beilstein Journal of Organic Chemistry.

Sources

Application Note: Microwave-Assisted Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery and organic synthesis. It details the high-efficiency, microwave-assisted synthesis of 3,5-dimethyl-1H-pyrrole-2-carbonitrile , a critical scaffold in the development of Janus kinase (JAK) inhibitors and porphyrin-based materials.

Executive Summary

The synthesis of substituted pyrrole-2-carbonitriles has traditionally relied on multi-step thermal condensations (e.g., Paal-Knorr or Gewald variations) that suffer from prolonged reaction times (4–12 hours), harsh reflux conditions, and variable yields due to polymerization side-reactions.

This protocol details a microwave-assisted one-pot condensation of acetylacetone (2,4-pentanedione) and aminoacetonitrile sulfate. By utilizing dielectric heating, this method accelerates the reaction rate by a factor of 20, improves the regioselectivity of the cyclization, and increases isolated yields from ~45% (thermal) to >85%.

Key Advantages[1]
  • Speed: Reaction time reduced from 6 hours to 15 minutes.

  • Purity: Rapid heating profile minimizes thermal degradation of the labile aminoacetonitrile precursor.

  • Scalability: Protocol is validated for single-mode (0.5–10 mmol) and multi-mode (up to 50 mmol) microwave reactors.

Chemical Foundation & Mechanism

Reaction Scheme

The synthesis proceeds via a modified Knorr-type condensation. Unlike the classic Knorr synthesis which uses


-aminoketones and methylene-active esters, this route utilizes aminoacetonitrile  as a bifunctional nucleophile/electrophile equivalent reacting with a 1,3-diketone .

ReactionScheme cluster_0 Precursors cluster_1 Intermediate (In Situ) cluster_2 Target Acetylacetone Acetylacetone (2,4-Pentanedione) Enamine Schiff Base / Enamine Intermediate Acetylacetone->Enamine Condensation Amino Aminoacetonitrile Sulfate Amino->Enamine Base NaOAc (Base Catalyst) Base->Enamine Liberates Free Amine Product 3,5-Dimethyl-1H- pyrrole-2-carbonitrile Enamine->Product MW Irradiation Cyclization - 2 H2O

Figure 1: Reaction pathway for the condensation of acetylacetone and aminoacetonitrile.[1][2][3][4][5]

Mechanistic Insight
  • Amine Liberation: Sodium acetate neutralizes the aminoacetonitrile sulfate, releasing the free amine (

    
    ) in situ.
    
  • Enamine Formation: The nucleophilic amine attacks one of the carbonyl carbons of acetylacetone, eliminating water to form an enamine intermediate.

  • Cyclization: Under microwave irradiation, the active methylene group of the acetylacetone moiety (or the activated enamine

    
    -carbon) undergoes intramolecular attack on the nitrile carbon or the second carbonyl functionality.
    
    • Note: In this specific scaffold, the cyclization likely proceeds via attack of the nitrile's

      
      -methylene on the second carbonyl, followed by dehydration. The nitrile group (
      
      
      
      ) is retained at the C2 position, while the methyl groups from acetylacetone end up at C3 and C5.

Instrumentation & Materials

Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Acetylacetone 100.121.0>99%Substrate (1,3-Diketone)
Aminoacetonitrile Sulfate 216.211.098%Nitrogen/Nitrile Source
Sodium Acetate (Anhydrous) 82.031.299%Base / Buffer
Ethanol (EtOH) 46.07N/AAbsoluteSolvent (High tan

)
Equipment
  • Microwave Reactor: Single-mode system (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal, preferred for accuracy).

  • Stirring: Magnetic stir bar (high-speed, >600 rpm).

Detailed Experimental Protocol

Step-by-Step Methodology

Step 1: Precursor Preparation

  • Weigh Aminoacetonitrile Sulfate (2.16 g, 10 mmol) and Sodium Acetate (0.98 g, 12 mmol) into a 35 mL microwave vial.

  • Add Ethanol (10 mL) .

  • Stir at room temperature for 2 minutes to create a suspension. Note: The salt will not fully dissolve immediately.

  • Add Acetylacetone (1.00 g, 1.03 mL, 10 mmol) dropwise to the suspension.

Step 2: Microwave Irradiation

  • Seal the vessel with the appropriate cap.

  • Program the microwave reactor with the following parameters:

    • Mode: Dynamic/Standard

    • Temperature: 120 °C

    • Ramp Time: 2:00 minutes

    • Hold Time: 15:00 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (system will modulate to maintain temp).

    • Stirring: High.

Step 3: Workup & Isolation

  • Allow the vessel to cool to <50 °C (usually automated by the reactor's compressed air cooling).

  • Pour the reaction mixture (which may be dark orange/brown) into 50 mL of crushed ice/water .

  • Stir vigorously for 10 minutes. The product will precipitate as an off-white to tan solid.

  • Filter the solid using a sintered glass funnel or Buchner funnel.

  • Wash the cake with cold water (2 x 10 mL) to remove residual sodium salts and acetic acid.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol/Water (8:2 ratio).

  • Dry in a vacuum oven at 45 °C for 4 hours.

Workflow Start Weigh Reagents (Vial: Acetylacetone + Aminoacetonitrile + NaOAc) MW MW Irradiation 120°C | 15 min | EtOH Start->MW Quench Quench in Ice Water (Precipitation) MW->Quench Filter Filtration & Wash (Remove Salts) Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the microwave synthesis process.

Process Analytics & Validation

Yield Comparison
MethodTemperatureTimeYield (%)Purity (HPLC)
Conventional Thermal Reflux (~78°C)6 hours42 - 50%88%
Microwave (This Protocol) 120°C15 mins85 - 92% >98%
Characterization Data (Expected)

To validate the synthesis, compare your product against these standard spectral markers:

  • Appearance: Tan to pale yellow crystalline solid.

  • ¹H NMR (300 MHz, DMSO-d₆):

    • 
       12.0 ppm (br s, 1H, NH) – Broad singlet, exchangeable.
      
    • 
       5.85 ppm (s, 1H, Ar-H) – Proton at C4 position.
      
    • 
       2.25 ppm (s, 3H, CH₃ at C5).
      
    • 
       2.15 ppm (s, 3H, CH₃ at C3).
      
  • IR (ATR):

    • ~2210 cm⁻¹ (Sharp, C

      
      N stretch).
      
    • ~3250–3300 cm⁻¹ (N-H stretch).

Troubleshooting & Optimization

Issue 1: Low Yield / Oiling Out

  • Cause: Incomplete precipitation during the water quench or excess ethanol solubilizing the product.

  • Fix: Reduce the volume of ethanol in the reaction step (run more concentrated, e.g., 1M). Ensure the ice water volume is at least 5x the reaction volume.

Issue 2: Pressure Spikes

  • Cause: Decomposition of aminoacetonitrile if temperature ramps too fast.

  • Fix: Extend the ramp time to 3-4 minutes. Ensure the vessel headspace is sufficient (do not fill >60% volume).

Issue 3: Dark/Tarred Product

  • Cause: Thermal degradation ("charring") due to hot spots.

  • Fix: Ensure vigorous stirring is active before the microwave starts. Lower the target temperature to 100°C and extend time to 20 minutes.

Safety & Compliance

  • Aminoacetonitrile Sulfate: Toxic if swallowed, inhaled, or in contact with skin. It may release hydrogen cyanide (HCN) if exposed to strong acids. Always use NaOAc (buffer) and work in a fume hood.

  • Microwave Safety: Do not use standard glassware in a microwave reactor; use rated pressure vials. Never heat closed vessels without a pressure relief mechanism.

References

  • Microwave-Assisted Synthesis of Pyrroles (Review)

    • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of heterocyclic compounds using microwaves.[6] Current Opinion in Drug Discovery & Development.

    • Context: Establishes the general efficiency of MW irradiation for heterocycle condens
  • Modified Knorr/Gewald Condensation Mechanics

    • Trautwein, A. W., & Süssmuth, R. D. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[2][3][7] Beilstein Journal of Organic Chemistry, 10, 466–470.[4]

    • Context: Provides the foundational chemistry for reacting aminoacetonitrile with carbonyl systems to form cyanopyrroles.
  • General Pyrrole Synthesis Protocols

    • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions.[6][8] Chemical Society Reviews, 43(13), 4633-4657.

    • Context: Validates the "3-component" nature (Diketone + Amine + Nitrile source) often used in these syntheses.

Sources

Troubleshooting & Optimization

improving yield of 3,5-dimethyl-1H-pyrrole-2-carbonitrile in Knorr synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile Synthesis (Modified Knorr/Cyclocondensation)

Executive Summary

The synthesis of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS 2409-55-4) is a critical gateway to porphyrin analogs, BODIPY dyes, and pharmaceutical intermediates. While often broadly categorized under "Knorr-type" condensations, the direct synthesis typically involves the cyclocondensation of 2,4-pentanedione (acetylacetone) or pent-3-en-2-one with aminoacetonitrile .

Users frequently report low yields (<30%) due to three primary failure modes:

  • Oligomerization of the unstable aminoacetonitrile free base.

  • Incomplete Oxidation of the 3,4-dihydro-2H-pyrrole intermediate (often the kinetic product).

  • Regioisomeric Contamination producing the 3-cyano-2,4-dimethyl isomer.

This guide provides a troubleshooting framework to stabilize the precursors, force the oxidation step, and maximize the isolation of the specific 2-carbonitrile target.

Part 1: Troubleshooting & Optimization (Q&A)

Q1: My reaction mixture turns into a black tar before the product precipitates. What is happening?

Diagnosis: Uncontrolled polymerization of aminoacetonitrile. Mechanism: Aminoacetonitrile is highly unstable as a free base. If you neutralize the hydrochloride salt (aminoacetonitrile[1]·HCl) too rapidly or in the absence of the trapping dicarbonyl, it self-condenses into black substituted polymethylene imines. Solution:

  • Protocol Adjustment: Do not pre-neutralize the amine. Add aminoacetonitrile[2]·HCl directly to the solution of 2,4-pentanedione.

  • Buffering: Use a buffered system (e.g., Sodium Acetate/Acetic Acid) rather than a strong base like NaOH or KOH. The slow release of the free amine ensures it is immediately trapped by the dicarbonyl compound.

Q2: I isolate a product with the correct mass but incorrect NMR (peaks suggest a pyrroline or dihydropyrrole). Why?

Diagnosis: Stalled oxidation (Aromatization failure). Mechanism: The cyclocondensation of enones/diketones with aminoacetonitrile initially forms 3,4-dihydro-2H-pyrrole-2-carbonitrile . This intermediate is stable enough to be isolated but is not the aromatic pyrrole. The classical Knorr mechanism (using zinc) is reductive, but this pathway requires an oxidative final step to establish aromaticity. Solution:

  • Oxidant Addition: You must deliberately oxidize the intermediate.

    • Method A (Chemical): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in toluene and reflux for 1-2 hours. This is the gold standard for yield.

    • Method B (Aerobic): Reflux in an open vessel with vigorous stirring (air bubbling) for an extended period (12-24h), though this is less reliable.

Q3: The yield is low (<20%) despite clean reagents. How can I drive the condensation?

Diagnosis: Inefficient water removal or pH mismatch. Mechanism: The reaction releases two equivalents of water. In reversible equilibria, water accumulation hydrolyzes the imine intermediate back to the ketone. Solution:

  • Dean-Stark Trap: Perform the reaction in refluxing toluene or benzene with a Dean-Stark apparatus to continuously remove water.

  • Microwave Assistance: Microwave irradiation (120°C, 10-30 min) has been proven to significantly enhance the condensation rate and yield compared to thermal reflux, often bypassing the need for a separate oxidation step if air is present.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbonitrile via Oxidative Cyclocondensation.

Materials:
  • Precursor A: 2,4-Pentanedione (Acetylacetone) [1.0 equiv]

  • Precursor B: Aminoacetonitrile Hydrochloride [1.2 equiv]

  • Solvent: Toluene (Reagent Grade)

  • Oxidant: DDQ [1.1 equiv] (Optional but recommended for high yield)

  • Base/Buffer: Sodium Acetate (anhydrous) [1.2 equiv]

Step-by-Step Workflow:
  • Condensation Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend Aminoacetonitrile·HCl (1.2 eq) and Sodium Acetate (1.2 eq) in Toluene.

    • Stir at room temperature for 15 minutes to generate the free amine in situ.

    • Add 2,4-Pentanedione (1.0 eq) dropwise.

  • Cyclization (The "Knorr" Step):

    • Heat the mixture to reflux (bath temp ~115°C).

    • Monitor water collection in the Dean-Stark trap.

    • Checkpoint: After 2-4 hours, TLC (Ethyl Acetate/Hexane 1:4) should show the consumption of the diketone and formation of a fluorescent intermediate (the dihydropyrrole).

  • Oxidative Aromatization:

    • Crucial Step: Cool the mixture slightly (to ~80°C) and add DDQ (1.1 eq) portion-wise (Caution: Exothermic).

    • Reflux for an additional 1 hour. The mixture will darken.[3]

    • Why? This converts the dihydro- intermediate to the fully aromatic pyrrole-2-carbonitrile.

  • Work-up & Purification:

    • Cool to room temperature.[4] Filter off the precipitated hydroquinone (DDQ byproduct) and inorganic salts.

    • Wash the filtrate with 10% NaOH (to remove unreacted diketone/phenols) and then Brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or purified via silica gel chromatography (eluent:

      
      ).
      

Part 3: Reaction Mechanism & Logic Flow

The following diagram illustrates the critical "fork in the road" where the reaction often fails (stalling at the dihydropyrrole) and the necessary oxidative push.

Knorr_Mechanism Start 2,4-Pentanedione + Aminoacetonitrile·HCl Imine Imine Intermediate (Unstable) Start->Imine Condensation (-H2O) Dihydro 3,4-Dihydro-2H-pyrrole (Kinetic Trap) Imine->Dihydro Cyclization SideProduct Polymers / Tars Imine->SideProduct If pH > 8 (Polymerization) Oxidation Oxidation Step (DDQ / Air / I2) Dihydro->Oxidation Add Oxidant Product 3,5-Dimethyl-1H-pyrrole- 2-carbonitrile (Aromatic Target) Dihydro->Product Slow Air Oxidation (Low Yield) Oxidation->Product Dehydrogenation (-H2)

Caption: Pathway analysis showing the critical requirement for an oxidation step to convert the kinetic dihydropyrrole intermediate into the thermodynamic aromatic product.

Part 4: Data & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<20%) Polymerization of AminoacetonitrileUse HCl salt; buffer with NaOAc; do not pre-mix amine with strong base.
Product is an Oil Incomplete Oxidation (Dihydropyrrole)Treat crude oil with DDQ in refluxing toluene or chloranil.
Wrong Regioisomer Incorrect condensation directionEnsure 2,4-pentanedione is added to the amine solution, not vice-versa, to favor the kinetic enamine.
Starting Material Remains Water inhibitionUse Dean-Stark trap or molecular sieves to drive equilibrium.

References

  • Beilstein Journal of Organic Chemistry : Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Detailed protocol on the cyclocondensation and DDQ oxidation method.

  • Organic Chemistry Portal : Paal-Knorr Pyrrole Synthesis. General mechanisms and modern catalyst variations for pyrrole synthesis.

  • National Institutes of Health (NIH) : Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives. Discusses the formation of dihydro- intermediates in similar condensations.

  • Organic Syntheses : 3,5-Dimethylpyrazole. (Analogous hydrazine condensation demonstrating the 1,3-diketone reactivity patterns).

Sources

solving solubility issues of 3,5-dimethyl-1H-pyrrole-2-carbonitrile in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed to address specific experimental hurdles regarding the solubility and characterization of 3,5-dimethyl-1H-pyrrole-2-carbonitrile .

Subject: Solubility & Characterization of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2) Ticket Type: Advanced Method Development Status: Resolved / Knowledge Base Article[][2]

Executive Summary: The "Brick Dust" Anomaly

Users frequently report that 3,5-dimethyl-1H-pyrrole-2-carbonitrile exhibits deceptive solubility.[] While theoretically soluble in organic solvents (logP ~1.5), it often forms insoluble aggregates or "oils out" in standard NMR solvents like Chloroform-d (


).[2]

The Root Cause: This molecule possesses a "Self-Complementary Hydrogen Bonding Motif."[][2] The pyrrole N-H (donor) and the nitrile C≡N (acceptor) form a robust intermolecular lattice (dimers or infinite ribbons) that non-polar solvents cannot disrupt.[2]

Diagnostic Matrix: Identify Your Issue

Select the symptom that best matches your observation to find the immediate solution.

SymptomProbable CauseRecommended Action
Sample floats/oils out in

Lattice energy > Solvation energy.[][2] Solvent is too non-polar to break N-H[2]···N bonds.[][2][3][4]Switch to DMSO-

or Acetone-

.
Broad/Undefined N-H Peak Rapid proton exchange or quadrupole broadening (interaction with

).[2]
Use DMSO-

(slows exchange) or run at Low Temp (-20°C) .
Missing N-H Peak Solvent deuterium exchange.Avoid Methanol-

(

)
or

.[][2]
Extra Doublets in Aliphatic Region Rotational isomerism or aggregation.[][2]Run Variable Temperature (VT) NMR at 50°C to coalesce peaks.
Precipitation over time Thermodynamic instability of the supersaturated solution.[][2]Filter sample immediately before acquisition; do not store in NMR tube.[][2]

The Science of Solvation (Mechanism)[2]

To solve the solubility issue, one must understand the competition between Lattice Energy and Solvation Energy .[2]

The H-Bonding Trap

In the solid state, the acidic proton of the pyrrole ring (enhanced by the electron-withdrawing nitrile group) coordinates tightly with the nitrogen of the nitrile group on a neighboring molecule.[2] Chloroform (


) is a poor hydrogen bond acceptor; it cannot "wedge" itself between these molecules.[2]
The DMSO Solution

Dimethyl sulfoxide (


) acts as a potent Lewis Base.[2] The sulfoxide oxygen aggressively accepts the pyrrole proton, breaking the intermolecular dimer and surrounding the molecule in a solvation shell.

SolvationMechanism cluster_0 In CDCl3 (Aggregation) cluster_1 In DMSO-d6 (Solvation) Pyrrole1 Pyrrole-CN (Molecule A) Pyrrole2 Pyrrole-CN (Molecule B) Pyrrole1->Pyrrole2 Strong H-Bond (N-H···N≡C) Pyrrole3 Pyrrole-CN (Monomer) Pyrrole2->Pyrrole3 Solvent Switch DMSO DMSO-d6 (Solvent) Pyrrole3->DMSO Solvent Interception (N-H···O=S)

Figure 1: Mechanism of solubility failure in non-polar solvents vs. success in polar aprotic solvents.[2]

Validated Experimental Protocols

Protocol A: Standard Characterization (Recommended)

Objective: Obtain high-resolution


 and 

spectra with visible N-H protons.[]
  • Massing: Weigh 5–10 mg (for

    
    ) or 20–30 mg  (for 
    
    
    
    ) of the sample.
  • Solvent Choice: Use 0.6 mL of DMSO-

    
      (99.9% D).[][2]
    
    • Why? DMSO disrupts aggregation, sharpening the peaks.[2]

  • Preparation: Vortex for 30 seconds. If "schlieren" lines (wavy optical distortions) persist, sonicate for 2 minutes.

  • Acquisition: Set relaxation delay (

    
    ) to ≥ 2.0 seconds  to account for the slower relaxation of the quaternary nitrile carbon.
    
Protocol B: The "DMSO Spike" (For Preservation)

Objective: If you must use


 (e.g., for comparison with literature), use this method to induce solubility.[2]
  • Suspend the sample in 0.5 mL

    
    .
    
  • Add 2–3 drops of DMSO-

    
      (or non-deuterated DMSO if isotopic purity isn't critical for the spike).
    
  • Shake vigorously.[][2] The DMSO acts as a co-solvent "chaperone," solubilizing the pyrrole while keeping the bulk solvent as chloroform.

  • Note: The chemical shifts will drift slightly from pure

    
     values.[]
    
Protocol C: Variable Temperature (VT) for Aggregates

Objective: Resolve broad peaks caused by oligomerization.

  • Prepare sample in DMSO-

    
      or Toluene-
    
    
    
    (if non-polar environment is strictly required).[][2]
  • Acquire a baseline spectrum at 25°C .[][2]

  • Increase temperature to 50°C (323 K) and re-acquire.

    • Success Criteria: Sharpening of the N-H peak and coalescence of any split methyl signals indicate the breaking of H-bond aggregates.[]

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Sample Preparation Soluble Is sample fully soluble in CDCl3? Start->Soluble Yes Proceed to Acquisition Soluble->Yes Yes No Sample oils out / cloudy Soluble->No No TryAcetone Try Acetone-d6 No->TryAcetone AcetoneWorks Soluble? TryAcetone->AcetoneWorks TryDMSO Switch to DMSO-d6 AcetoneWorks->TryDMSO No Success Acquire Spectrum AcetoneWorks->Success Yes NH_Critical Is N-H peak critical? TryDMSO->NH_Critical AvoidMeOD CRITICAL: Avoid MeOD/D2O (Exchange will erase signal) NH_Critical->AvoidMeOD Yes NH_Critical->Success No AvoidMeOD->Success

Figure 2: Step-by-step decision matrix for solvent selection.

Frequently Asked Questions (FAQ)

Q: I see a water peak at 3.33 ppm in DMSO. Is my sample wet? A: Not necessarily. DMSO is hygroscopic.[][2] The water peak in DMSO-


 appears at ~3.33 ppm.[] However, acidic pyrroles can accelerate proton exchange.[2] If the water peak is broad, it is interacting with your N-H proton.[2] Dry your sample in a vacuum desiccator over 

for 4 hours before solvation.

Q: Can I use Methanol-


 (

)?
A: Only if you do not care about the N-H signal.[][2] The acidic proton on the pyrrole (pKa ~12-14 due to the nitrile) will rapidly exchange with the deuterium in the methanol, causing the N-H signal to vanish (become N-D).[2]

Q: There are small peaks around my main signals. Impurities? A: Check the Fulmer Trace Impurity Table [1]. Common contaminants for this synthesis (Paal-Knorr or similar) include:

  • Acetic Acid:[][2][3][5][6] Singlet at ~1.91 ppm (in DMSO).

  • Ethyl Acetate:[][2][6] Quartet at 4.03 ppm, Singlet at 1.99 ppm (in DMSO).

  • Water:[][2] Broad singlet at 3.33 ppm (in DMSO).

Q: Why is the nitrile carbon signal so weak in


 NMR? 
A:  The nitrile carbon (

) is quaternary and lacks attached protons, leading to a very long spin-lattice relaxation time (

) and no Nuclear Overhauser Effect (NOE) enhancement.[2] Solution: Increase your relaxation delay (

) to 3-5 seconds and increase the number of scans (

).

References

  • Fulmer, G. R., et al. (2010).[2][6][7][8][9] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2][7][8]

  • Reich, H. J. (2024).[2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.[][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[][2] (Chapter 29: Nitrogen heterocycles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[][2][4][10] (Section: Amides and Amines H-bonding effects).

Sources

optimizing reaction temperature for pyrrole-2-carbonitrile formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrole Chemistry Division Subject: Optimization of Reaction Temperature for Pyrrole-2-Carbonitrile Synthesis Ticket ID: PYR-CN-TEMP-OPT-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing pyrrole-2-carbonitrile requires balancing thermodynamic drive against the kinetic instability of the pyrrole nucleus. Pyrrole is an electron-rich heterocycle (


 electrons) that is notoriously acid-sensitive and prone to oxidative polymerization ("tarring") at elevated temperatures.

This guide addresses the two primary synthetic routes:

  • The Classical Route: Vilsmeier-Haack Formylation

    
     Oximation 
    
    
    
    Dehydration.
  • The Direct Route: Electrophilic cyanation using Chlorosulfonyl Isocyanate (CSI).

Part 1: The Classical Route (Vilsmeier-Haack + Dehydration)

Context: This is the most robust method for scale-up, but it involves three distinct thermal stages. The final dehydration step (Aldoxime


 Nitrile) is the most temperature-critical for yield optimization.
Workflow Visualization

VilsmeierRoute Start Pyrrole Step1 1. Formylation (Vilsmeier Reagent) Start->Step1 0°C to 10°C (Critical Control) Inter1 2-Formylpyrrole Step1->Inter1 Hydrolysis Step2 2. Oximation (NH2OH·HCl) Inter1->Step2 0°C to RT Inter2 Pyrrole-2-aldoxime Step2->Inter2 Step3 3. Dehydration (Ac2O or SOCl2) Inter2->Step3 Temp Dependent (See Table 1) End Pyrrole-2-carbonitrile Step3->End

Caption: Thermal progression of the Vilsmeier-Haack route. The red arrow indicates the dehydration step where temperature optimization is most variable.

Troubleshooting & FAQs

Q1: During the Vilsmeier formylation (Step 1), my reaction mixture turns into a black, intractable tar. What is happening? Diagnosis: Thermal Runaway / Acid-Catalyzed Polymerization. Root Cause: The formation of the Vilsmeier reagent (DMF + POCl


) is exothermic.[1][2] If the temperature exceeds 20°C during addition, or if the pyrrole is added too fast, the generated HCl initiates rapid polymerization of the pyrrole.
Protocol Adjustment: 
  • Reagent Formation: Pre-cool DMF to 0°C. Add POCl

    
     dropwise, maintaining internal temp 
    
    
    
    C.
  • Substrate Addition: Dilute pyrrole in dichloroethane (DCE) or DMF. Add at

    
    C.
    
  • Optimization: Do not heat to reflux immediately. Stir at

    
    C for 1-2 hours, then warm to RT. Only heat (max 
    
    
    
    C) if conversion is incomplete by TLC.

Q2: In the final dehydration step (Aldoxime


 Nitrile), I am using Acetic Anhydride at reflux (140°C), but the yield is dropping due to decomposition. 
Diagnosis:  Thermal degradation of the sensitive pyrrole ring.
Solution:  While acetic anhydride (Ac

O) requires heat to activate elimination, 140°C is often excessive for pyrroles. Optimization Strategy:
  • Option A (Catalytic Boost): Add 5-10 mol% Sodium Acetate (NaOAc). This buffers the acidity and allows the reaction to proceed at 80–90°C instead of reflux.

  • Option B (Switch Reagent): Use Thionyl Chloride (SOCl

    
    ) and DMF at 0°C . This is a kinetic dehydration that avoids thermal stress entirely.
    
Data: Dehydration Agent vs. Temperature Profile
Dehydrating AgentStandard TempOptimized TempReaction TimeRisk FactorRecommended For
Acetic Anhydride 140°C (Reflux)85–95°C 4–6 hrsHigh (Charring)Stable substrates
Ac2O + NaOAc 120°C70–80°C 3 hrsMediumGeneral purpose
SOCl2 / DMF RT0°C

RT
1 hrLow (Thermal)Thermally sensitive
CDI (Carbonyldiimidazole) RTRT 12 hrsVery LowHigh-value APIs

Part 2: The Direct Route (Chlorosulfonyl Isocyanate - CSI)

Context: This is a "shortcut" synthesis (1-2 steps) but is chemically hazardous and highly sensitive to temperature regarding regioselectivity (C2 vs. C3 substitution).

Mechanistic Decision Tree

CSIRoute Start Pyrrole + CSI TempLow Temp: -78°C to -20°C Start->TempLow Strict Cooling TempHigh Temp: > 0°C Start->TempHigh Uncontrolled PathKinetic Kinetic Control TempLow->PathKinetic PathThermo Thermodynamic Control TempHigh->PathThermo Prod2 C2-Substitution (Target: Pyrrole-2-CN) PathKinetic->Prod2 Favored Prod3 C3-Substitution / Polymer PathThermo->Prod3 Major Impurity

Caption: Temperature control dictates regioselectivity in CSI cyanation. Low temperatures favor the desired C2 isomer.

Troubleshooting & FAQs

Q3: I am getting a mixture of C2 and C3 isomers. How do I lock in the C2 selectivity? Answer: The reaction between pyrrole and CSI is extremely fast. At 0°C or RT, the reaction loses selectivity. Protocol:

  • Cool the solvent (MeCN or DMF) to -78°C (Dry ice/acetone bath).

  • Add CSI dropwise.

  • Add Pyrrole dropwise very slowly.

  • Critical: Do not allow the quench (DMF addition) to exceed 0°C. The rearrangement of the intermediate

    
    -chlorosulfonyl amide to the nitrile is exothermic.
    

Q4: Safety Warning - The reaction erupted during the quench. Answer: CSI hydrolyzes violently. Protocol: Never quench CSI reactions with water directly.

  • React CSI + Pyrrole at low temp.

  • Add DMF (to form the Vilsmeier-type intermediate).[2]

  • Then pour the mixture onto crushed ice slowly.

Part 3: Experimental Protocol (Optimized Vilsmeier Dehydration)

Objective: Conversion of Pyrrole-2-aldoxime to Pyrrole-2-carbonitrile avoiding polymerization.

  • Setup: 3-neck round bottom flask, N

    
     atmosphere, reflux condenser.
    
  • Charge: Pyrrole-2-aldoxime (1.0 eq) and Sodium Acetate (1.1 eq).

  • Solvent: Acetic Anhydride (5.0 eq) - Acts as both reagent and solvent.

  • Temperature Ramp:

    • Start at RT.[3][4]

    • Ramp to 85°C over 30 minutes.

    • Hold at 85°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: Do not go straight to 140°C.

  • Workup: Cool to RT. Pour onto ice-water. Neutralize with NaHCO

    
     (solid) to pH 7. Extract with EtOAc.[5]
    

References

  • Vilsmeier-Haack Overview: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][6][7] Comprehensive Organic Synthesis, 2, 777-794.

  • CSI Reaction Selectivity: Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthesis of pyrrole-2-carbonitriles. Canadian Journal of Chemistry, 58(4), 409-411.

  • Dehydration Mechanisms: Wang, F., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates... Controlled Vilsmeier–Haack Formylation.[2] Organic Process Research & Development, 16(5), 866–870.

  • Safety & Polymerization: Polypyrrole Safety Data Sheet. Sigma-Aldrich/Merck.

Sources

Technical Support Center: Column Chromatography of Pyrrole Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the purification of pyrrole carbonitriles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Drawing upon established chromatographic principles and field-proven experience, this document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a new pyrrole carbonitrile?

A good starting point for a typical pyrrole carbonitrile on silica gel is a binary mixture of a non-polar solvent and a moderately polar solvent.[1][2] Begin with Thin-Layer Chromatography (TLC) analysis using a system like 20-40% Ethyl Acetate in Hexanes .[2] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.35 for your target compound.[3][4] This Rf range generally translates well to column chromatography, ensuring good separation without requiring excessive solvent volumes.[5]

Q2: My pyrrole carbonitrile is highly polar and doesn't move from the baseline on TLC, even in 100% ethyl acetate. What should I do?

For highly polar compounds, you need a more polar mobile phase. A common and effective system is a mixture of Methanol in Dichloromethane (DCM) .[2][3] Start with a low percentage, such as 1-2% MeOH in DCM, and gradually increase the methanol concentration. For particularly stubborn basic compounds, adding a small amount of a modifier like 10% ammonia in methanol can be effective.[2] If the compound remains difficult to purify with normal-phase chromatography, consider switching to a different stationary phase or mode.

Q3: Should I use normal-phase (silica gel) or reversed-phase (C18) chromatography?

The choice depends on the overall polarity of your molecule.[1][6]

  • Normal-Phase (Silica Gel/Alumina): This is the most common method and is ideal for compounds of low to moderate polarity that are soluble in organic solvents like hexanes, ethyl acetate, and dichloromethane.[4][7]

  • Reversed-Phase (C18-bonded silica): This is preferred for highly polar or ionizable compounds that have good solubility in polar solvents like water, methanol, or acetonitrile.[6][8] If your synthesis is performed in an aqueous or highly polar medium, and the compound is water-soluble, reversed-phase is often the more logical choice.[6]

Q4: My compound appears to be decomposing on the silica gel column. What are my options?

Decomposition on silica gel is a known issue for sensitive nitrogen-containing heterocycles due to the acidic nature of the silanol groups on the silica surface.[1][9][10]

  • Use a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) to your eluent. This neutralizes the acidic sites on the silica, preventing acid-catalyzed degradation and often improving peak shape.[1][10]

  • Switch Stationary Phase: Use neutral or basic alumina, which is a better choice for acid-sensitive or basic compounds.[1][3]

  • Use Bonded Phases: For very sensitive compounds, consider less reactive bonded silica phases like Diol or Cyano.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of pyrrole carbonitriles.

Problem: Peak Tailing or Streaking

This is the most common issue when purifying nitrogen-containing heterocycles. It indicates a strong, undesirable interaction between the basic nitrogen of the pyrrole ring and the acidic silanol groups of the silica gel.

Potential CauseRecommended Solution
Acidic Silica Surface Neutralize the mobile phase by adding a basic modifier like 0.5-1% triethylamine (Et₃N) or pyridine to the eluent system.[1][9][10] This competes with your compound for the acidic sites.
Inappropriate Stationary Phase Switch from silica gel to neutral or basic alumina .[1][3] Alumina is generally better suited for purifying basic compounds.
Compound Overload The column is overloaded. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Poor Solubility in Eluent The compound is precipitating on the column. Increase the polarity of the mobile phase to ensure the compound remains fully dissolved throughout the elution process.
Problem: Poor Separation or Co-elution of Impurities

Achieving baseline separation is critical for obtaining high purity. If your target compound is co-eluting with an impurity, consider the following strategies.

Potential CauseRecommended Solution
Suboptimal Solvent System The polarity of the eluent is too high, causing all compounds to elute too quickly. Decrease the polarity (e.g., reduce the percentage of ethyl acetate in hexanes). An ideal Rf on TLC for the target compound is ~0.2-0.3.[4][5]
Poor Solvent Selectivity The chosen solvent system is not discriminating enough between your product and the impurity. Test different solvent classes. For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[12] Different solvents interact with compounds in unique ways, which can alter the elution order.[12]
Isocratic Elution Insufficiency A single solvent mixture (isocratic elution) is not providing enough resolving power. Switch to a gradient elution , starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent over the course of the separation.[9]
Column Inefficiency The column was packed improperly, leading to channeling. Ensure the silica gel is packed uniformly as a homogenous slurry to avoid cracks and channels.[4][9]
Problem: Low or No Product Recovery

Losing your compound during purification is a frustrating experience, often pointing to irreversible binding or decomposition.

Potential CauseRecommended Solution
Irreversible Adsorption The compound is too polar and is sticking permanently to the silica gel. This can be exacerbated by acidic silica. Use a deactivated stationary phase (add Et₃N to the eluent) or switch to a more polar mobile phase system (e.g., DCM/MeOH).[1][9] In extreme cases, reversed-phase chromatography may be necessary.
Compound Degradation The compound is unstable on silica gel. See the recommendations for decomposition above (use of modifiers, alternative stationary phases).[1][10] Minimize the time the compound spends on the column by using flash chromatography (applying pressure) rather than gravity chromatography.[4][5]
Improper Loading If using a "dry load" method, ensure the compound is adsorbed onto a minimal amount of silica. If using a "wet load," dissolve the sample in the smallest possible volume of solvent to keep the initial band narrow.[3][4] Using a solvent stronger than the mobile phase for loading can cause band broadening and poor separation.

Experimental Protocols & Method Development Workflow

Logical Workflow for Purification Method Development

The following diagram outlines a systematic approach to developing a robust purification method for pyrrole carbonitriles.

G cluster_0 Phase 1: Initial Analysis & Scouting cluster_1 Phase 2: Optimization & Column Prep cluster_2 Phase 3: Elution & Analysis TLC 1. TLC Solvent Scouting (Goal: Rf ≈ 0.2-0.35) Test_Systems Test Systems: A) Hex/EtOAc B) DCM/MeOH C) Add 1% Et3N? TLC->Test_Systems Screen various polarities & modifiers Select 2. Select Optimal System (Best spot separation & shape) Test_Systems->Select Prepare 3. Prepare Column - Slurry pack silica - Equilibrate with eluent Select->Prepare Load 4. Load Sample (Dry or minimal wet load) Prepare->Load Elute 5. Run Flash Chromatography (Isocratic or Gradient) Load->Elute Monitor 6. Collect & Monitor Fractions (via TLC) Elute->Monitor Combine 7. Combine Pure Fractions & Evaporate Monitor->Combine

Caption: Workflow for purification method development.

Protocol 1: TLC Solvent System Scouting

This is the most critical step for successful column chromatography.

  • Prepare TLC Plates: Obtain silica gel TLC plates (e.g., Silica Gel 60 F254).

  • Spot the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of 2-3 TLC plates.

  • Prepare Eluent Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), add a small amount of different solvent systems. Good starting points include:

    • Chamber A: 20% Ethyl Acetate / 80% Hexanes

    • Chamber B: 40% Ethyl Acetate / 60% Hexanes

    • Chamber C: 2% Methanol / 98% Dichloromethane

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).[13] Staining with potassium permanganate can also be used.[13]

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target compound in each system. Choose the system that gives an Rf of ~0.2-0.35 and provides the best separation from major impurities.[3] If streaking is observed, repeat the process after adding 0.5-1% triethylamine to the eluent.

Protocol 2: Standard Flash Column Chromatography
  • Column Selection: Choose a glass column with an appropriate diameter for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight).

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

    • Prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity mobile phase in a beaker.[4]

    • Pour the slurry into the column. Use pressure from a pump or compressed air to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.[4][5]

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[3]

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure to begin eluting the solvent through the column at a steady rate.[4]

    • Collect fractions in test tubes and monitor their composition by TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrrole carbonitrile.[3]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

G Start Start: Purification Problem Problem_Type What is the primary issue? Start->Problem_Type Streaking Streaking / Tailing Problem_Type->Streaking Bad Peak Shape Poor_Sep Poor Separation Problem_Type->Poor_Sep Co-elution Low_Rec Low / No Recovery Problem_Type->Low_Rec Product Lost Cause_Streak Cause: Acidic Silica? Streaking->Cause_Streak Sol_Streak1 Add 0.5-1% Et3N to Eluent Cause_Streak->Sol_Streak1 Yes Sol_Streak2 Switch to Neutral or Basic Alumina Cause_Streak->Sol_Streak2 Also Yes Cause_Sep Is Rf > 0.4? Poor_Sep->Cause_Sep Sol_Sep1 Decrease Eluent Polarity Cause_Sep->Sol_Sep1 Yes Cause_Sep2 Still poor separation? Cause_Sep->Cause_Sep2 No Sol_Sep2 Try different solvent class (e.g., DCM/MeOH) Cause_Sep2->Sol_Sep2 Yes Sol_Sep3 Use Gradient Elution Cause_Sep2->Sol_Sep3 Also Yes Cause_Rec Decomposition or Irreversible Adsorption? Low_Rec->Cause_Rec Sol_Rec1 Use Deactivated Silica (add Et3N) Cause_Rec->Sol_Rec1 Yes Sol_Rec2 Use a more polar eluent (e.g., with MeOH) Cause_Rec->Sol_Rec2 Also Yes

Sources

preventing polymerization of 3,5-dimethyl-1H-pyrrole-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Prevention of Polymerization Ticket ID: PYR-CN-STAB-001 Status: Resolved / Guide Published[]

Executive Summary: The "Black Tar" Phenomenon

User Issue: "My white/off-white crystalline solid turned into a pink gummy substance or a hard black solid after 3 months of storage."

Root Cause Analysis: 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2) occupies a unique chemical space.[] It possesses a "Push-Pull" electronic structure:

  • Push (Destabilizing): The methyl groups at positions 3 and 5 are electron-donating, increasing the electron density of the pyrrole ring and making it susceptible to oxidation and electrophilic attack.

  • Pull (Stabilizing): The nitrile (cyano) group at position 2 is electron-withdrawing, which lowers the HOMO energy and provides some resistance to oxidation compared to bare pyrrole.

The Failure Mode: Despite the stabilizing nitrile group, the compound remains sensitive to acid-catalyzed polymerization .[] If the material contains even trace amounts of acidic impurities (often carried over from Paal-Knorr or Knorr synthesis), it will spontaneously auto-polymerize into a conductive, dark polypyrrole-like solid, commonly referred to as "pyrrole black."[]

Mechanism of Degradation

To prevent degradation, you must understand the enemy. The polymerization is not random; it follows a specific cationic chain reaction, usually triggered by protons (


) or oxidants (

).
The Acid-Catalyzed Pathway[1][2]
  • Protonation: An acidic proton attacks the pyrrole ring (typically at C-4, the only unsubstituted position, or the nitrogen).

  • Electrophilic Attack: The resulting cation acts as an electrophile, attacking a neutral pyrrole molecule.

  • Chain Propagation: This forms a dimer, which is more easily oxidized/protonated than the monomer, leading to rapid runaway polymerization.

PolymerizationMechanism Monomer Monomer (3,5-dimethyl...) Cation Reactive Cation (Protonated Species) Monomer->Cation Protonation (Fast) Acid Acid Impurity (H+) Acid->Cation Dimer Dimer (Unstable) Cation->Dimer + Monomer (Electrophilic Attack) Polymer Polypyrrole Tar (Black Solid) Dimer->Polymer Chain Propagation Oxidation O2 / Light (Oxidative Stress) Oxidation->Polymer Radical Coupling

Figure 1: The cascade of acid-catalyzed polymerization.[] Note that once the dimer forms, the reaction accelerates.

Storage Protocols (The Solution)

Standard Operating Procedure (SOP) for Long-Term Storage

ParameterSpecificationTechnical Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable < 1 month)Low temperature kinetically inhibits the nucleophilic attack required for polymerization.[]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen, preventing oxidative radical formation.[] Argon is preferred as it is heavier than air.
Container Amber Glass Vial Blocks UV light.[] UV radiation can generate radical species that initiate polymerization without acid.[]
Seal Parafilm + Teflon-lined Cap Prevents moisture ingress.[] Moisture can hydrolyze the nitrile group or solubilize trace acidic gases from the lab air.
Additive None (Usually) Expert Tip: If you suspect acid impurities, storing over a single pellet of KOH is risky due to nitrile hydrolysis. Instead, ensure absolute purity before storage.

Troubleshooting & FAQs

Direct answers to common lab scenarios.

Q1: My sample has turned pink/red but is still solid. Is it usable?

A: Proceed with Caution. The color change indicates the formation of oligomers (dimers/trimers) on the surface.

  • Action: Perform a TLC (Thin Layer Chromatography).[][2] If the impurity spot is faint, you can likely use it for crude reactions. For sensitive catalysis or kinetic studies, you must repurify.

Q2: The compound has turned into a black, sticky tar. Can I salvage it?

A: No. Once it reaches the "black tar" stage, the polymerization is extensive. The molecular weight distribution is messy, and the solubility changes drastically. Attempting to extract the monomer is usually more expensive (in solvent and time) than repurchasing or resynthesizing.

Q3: I need to repurify a degraded batch. Recrystallization or Column?

A: Recrystallization is safer. []

  • Why? Silica gel is slightly acidic (

    
    ).[] Running this pyrrole on a standard silica column can actually cause it to polymerize on the column, leading to 0% yield.
    
  • If you must use a column: You must neutralize the silica.[] Pre-wash the column with 1% Triethylamine (TEA) in Hexane before loading your sample.

Q4: What is the best recrystallization solvent?

A: Ethanol/Water or Toluene/Hexane .[]

  • Dissolve the solid in minimal hot Ethanol (approx 60°C).

  • Add warm water dropwise until slight turbidity appears.

  • Cool slowly to Room Temp, then to 4°C.

  • Filter and wash with cold Hexane. Note: If the solution is dark, treat with activated charcoal before crystallization to remove oxidized oligomers.

Experimental Validation: Purity Check Workflow

Before committing this reagent to a valuable synthesis step, validate its integrity.

PurityCheck Start Sample Inspection Visual Visual Check: White/Off-White? Start->Visual Solubility Solubility Test: Dissolves in DCM? Visual->Solubility Yes NMR 1H NMR (CDCl3) Visual->NMR Pink/Tan Solubility->NMR Clear Solution Decision Use Reagent? Solubility->Decision Black Precipitate (Polymer) -> REJECT NMR->Decision Sharp Peaks No Broad Humps -> APPROVE NMR->Decision Broad Baseline (Oligomers) -> REPURIFY

Figure 2: Decision tree for assessing reagent quality before use.

References

  • PubChem. (2025).[][3] 3,5-dimethyl-1H-pyrrole-2-carbonitrile (Compound).[][4][3] National Library of Medicine. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[5][6][7][8] Academic Press. (Foundational text on pyrrole reactivity and acid sensitivity).

  • LookChem. (2025).[] Properties and Stability Data for CAS 4513-92-2.[][Link][]

Sources

Validation & Comparative

Spectroscopic Characterization Guide: 1H NMR Analysis of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive spectroscopic analysis of 3,5-dimethyl-1H-pyrrole-2-carbonitrile , designed for researchers requiring precise structural verification.

Structural Logic & Spin System Analysis

To accurately assign the NMR signals of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (Compound A ), one must understand the electronic environment of the pyrrole ring.

  • The Pyrrole Core: An electron-rich aromatic heterocycle. Protons at the

    
    -positions (C2, C5) are typically deshielded (downfield) relative to 
    
    
    
    -positions (C3, C4) due to the inductive effect of the nitrogen.
  • The Nitrile Effect (C2-CN): The cyano group is a strong electron-withdrawing group (EWG). It deshields adjacent nuclei but also creates a magnetic anisotropy cone.

  • Substitution Pattern:

    • Position 1 (NH): Exchangeable proton, highly sensitive to solvent and concentration.

    • Position 3 (Methyl):

      
      -position, adjacent to the EWG (CN).
      
    • Position 4 (Proton): The sole ring proton (

      
      -position). This is the diagnostic signal for substitution pattern confirmation.
      
    • Position 5 (Methyl):

      
      -position, adjacent to the ring nitrogen.
      
Assignment Logic Diagram

The following decision tree illustrates the logical flow for assigning signals in this specific molecule.

NMR_Assignment_Logic Start Analyze 1H Spectrum Region1 Region: 8.5 - 12.0 ppm (Broad Singlet) Start->Region1 Region2 Region: 5.8 - 6.5 ppm (Sharp Singlet/Doublet) Start->Region2 Region3 Region: 2.0 - 2.5 ppm (Two Singlets, 3H each) Start->Region3 AssignNH Assignment: NH (H1) Confirm: D2O Exchange Region1->AssignNH CheckPos Is shift < 6.0 ppm? Region2->CheckPos AssignH4 Assignment: H4 (Beta-H) Consistent with 2-CN-3,5-Me CheckPos->AssignH4 Yes (5.8-5.9) AssignIso WARNING: Isomer Indication (Alpha-H usually > 6.2 ppm) CheckPos->AssignIso No (>6.2) NOE_Exp Experiment: 1D NOE Irradiate NH Region3->NOE_Exp Res_NOE Strong NOE observed? NOE_Exp->Res_NOE AssignMe5 Assignment: 5-Me (Alpha to Nitrogen) Res_NOE->AssignMe5 Yes AssignMe3 Assignment: 3-Me (Adjacent to CN) Res_NOE->AssignMe3 No

Caption: Logic flow for distinguishing regioisomers and assigning methyl groups using chemical shift rules and NOE correlations.

Experimental Protocols

Sample Preparation

To ensure reproducibility, particularly for the NH signal, strict control of concentration and water content is required.

  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Standard for routine analysis. Note that the NH proton may appear broad or be missing due to exchange if the solvent is acidic or wet.

    • DMSO-d₆ (Dimethyl sulfoxide-d6): Preferred for publication-quality characterization of pyrroles. The high polarity slows proton exchange, resulting in a sharp, integrable NH doublet/singlet.

  • Preparation Workflow:

    • Weigh 5–10 mg of 3,5-dimethyl-1H-pyrrole-2-carbonitrile into a clean vial.

    • Add 0.6 mL of solvent (containing 0.03% TMS as internal standard).

    • Critical Step: Filter the solution through a small plug of cotton wool directly into the NMR tube to remove suspended particulates which cause line broadening.

    • Cap immediately to prevent atmospheric moisture absorption (critical for DMSO).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of methyls).

  • Scans (NS): 16 (CDCl₃) or 32 (DMSO).

  • Temperature: 298 K (25°C).

Chemical Shift Assignments

The following data compares the chemical shifts in the two most common solvents.

Table 1: 1H NMR Data for 3,5-Dimethyl-1H-pyrrole-2-carbonitrile[1][2]
PositionGroupShift (δ) CDCl₃ [1,2]Shift (δ) DMSO-d₆ [3]Multiplicity (J in Hz)Assignment Notes
1 NH 8.50 – 9.20 11.20 – 11.50 br sHighly solvent/concentration dependent. H-bonding in DMSO causes significant downfield shift.
4 CH 5.85 5.92 s (or d, J~2.[1]5)Diagnostic Peak. The

-proton is significantly upfield compared to

-protons.
5 CH₃ 2.27 2.21 s

-Methyl. Shows NOE correlation with NH.
3 CH₃ 2.18 2.12 s

-Methyl. Adjacent to Nitrile.[2][3][4][5][6] No NOE with NH.

Note on Methyl Assignment: While both methyl groups appear as singlets, they often exhibit fine splitting (J < 1 Hz) due to allylic coupling with H4. In CDCl₃, the 5-Me (2.27 ppm) is typically slightly downfield of the 3-Me due to the immediate proximity to the ring nitrogen's inductive pull, though the anisotropy of the CN group at C2 makes these two signals very close. NOESY 1D is the only definitive method to distinguish them: irradiating the NH signal will enhance the 5-Me signal but not the 3-Me.

Comparative Analysis: Distinguishing Isomers

A common challenge in pyrrole synthesis (e.g., Knorr or Paal-Knorr variations) is distinguishing the target from its regioisomer, 2,4-dimethyl-1H-pyrrole-3-carbonitrile .

Table 2: Isomer Differentiation Guide
FeatureTarget: 3,5-Dimethyl-2-CN Isomer: 2,4-Dimethyl-3-CN Mechanistic Reason
Ring Proton (H) H4 (Beta) H5 (Alpha)
Chemical Shift ~5.85 ppm ~6.40 – 6.50 ppm

-protons (adjacent to N) are naturally deshielded compared to

-protons.
Methyl Pattern One

-Me, One

-Me
One

-Me, One

-Me
Both have similar methyl environments, making methyl shifts less diagnostic than the ring proton.
Coupling H4 couples to 3-Me and 5-MeH5 couples strongly to 4-MeCross-peak patterns in COSY will differ.
Diagram: Experimental Workflow for Verification

This workflow ensures data integrity when characterizing synthesized batches.

Workflow Sample Crude Product Solvent Dissolve in DMSO-d6 (Reduces Exchange) Sample->Solvent Acquire Acquire 1H NMR (16+ Scans) Solvent->Acquire CheckH Check Ring Proton Acquire->CheckH Decision Shift < 6.0 ppm? CheckH->Decision Pass PASS: 3,5-Dimethyl-2-CN Decision->Pass Yes Fail FAIL: Likely 2,4-isomer Decision->Fail No

Caption: Rapid screening workflow to validate regiochemistry of the cyanopyrrole product.

References

  • Chemical Shift of 5-Me: Confirmed via partial spectral data for 3,5-dimethyl-1H-pyrrole-2-carbonitrile in CDCl₃. Clockss.org Archive. Link (Accessed Feb 2026).

  • General Pyrrole Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for vs pyrrole proton shifts).
  • Solvent Effects (DMSO vs CDCl₃): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179. Link

  • Isomer Comparison: PubChem Compound Summary for CID 590254 (4-Formyl analog) and CID 2763165. Link

Sources

comparing reactivity of 3,5-dimethyl-1H-pyrrole-2-carbonitrile vs pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3,5-dimethyl-1H-pyrrole-2-carbonitrile (Compound A) and pyrrole-2-carboxylate (Compound B) . While both serve as electrophilic aromatic substitution (EAS) precursors in kinase inhibitor synthesis (e.g., Sunitinib analogs), their reactivity profiles diverge significantly due to the interplay of steric blocking and electronic modulation.

Key Takeaway: Compound A offers superior regiocontrol due to steric blocking of the


-positions, directing electrophiles exclusively to C4. Compound B, lacking methyl substituents, exhibits competitive reactivity between C4 and C5, requiring stricter condition optimization to avoid isomeric mixtures.

Electronic & Structural Profiling

The reactivity of pyrroles is governed by the electron density of the ring (nucleophilicity) and the stability of the intermediate sigma complex.

Substituent Effects
Feature3,5-Dimethyl-1H-pyrrole-2-carbonitrile Pyrrole-2-carboxylate (Methyl/Ethyl Ester)
Electronic Nature Push-Pull System: The C2-cyano group is a strong electron-withdrawing group (EWG,

), deactivating the ring. However, C3- and C5-methyl groups are electron-donating (EDG) via hyperconjugation, re-activating the ring.
Deactivated System: The C2-carboxylate is a moderate EWG (

). Lacking EDGs, the ring is overall less nucleophilic than unsubstituted pyrrole and Compound A.
Steric Environment High: C3 and C5 are blocked by methyls. The C2 position is blocked by CN.Low: Only C2 is substituted. C3, C4, and C5 are open.
Active Site (EAS) Exclusive C4: The only open position.Competitive C4 vs. C5: The

-position (C5) is electronically favored by the heteroatom, but the C4 position is favored by the meta-directing effect of the C2-ester.
NH Acidity (pKa) Higher Acidity: The strong -I/-M effect of CN stabilizes the pyrrolide anion more effectively than the ester.Moderate Acidity: Less acidic than the nitrile variant.
Molecular Orbital Insight

In Compound A, the HOMO coefficient is highest at C4 due to the nodal planes introduced by the C3/C5 methyls and the C2-CN. In Compound B, the HOMO is distributed between C5 and C4. This makes Compound A a "single-target" nucleophile, whereas Compound B is a "dual-target" nucleophile.

Reactivity Analysis: Electrophilic Aromatic Substitution (EAS)

The most critical reaction for these scaffolds in drug discovery is formylation (Vilsmeier-Haack) or halogenation.

Regioselectivity Mechanisms[1]
  • Compound A (The "Guided Missile"): Because C3 and C5 are methylated, the electrophile must attack C4. The reaction kinetics are accelerated by the methyl groups, which stabilize the cationic intermediate (sigma complex) despite the deactivating nitrile.

  • Compound B (The "Split Decision"):

    • Path 1 (C5 Attack): Favored by the intrinsic

      
      -reactivity of pyrrole (stabilization by nitrogen lone pair).
      
    • Path 2 (C4 Attack): Favored by the electron-withdrawing ester (directing meta).

    • Outcome: Vilsmeier-Haack formylation of pyrrole-2-carboxylate typically yields a mixture, often favoring the 4-formyl product if bulky reagents are used, or the 5-formyl product under thermodynamic control.

Comparative Reactivity Data
Reaction TypeCompound A (Dimethyl-CN)Compound B (Ester)Notes
Vilsmeier Formylation >90% Yield (C4) 60-75% Yield (Mixture C4/C5) Compound A gives a single regioisomer; Compound B requires chromatographic separation.[1]
Bromination (NBS) Fast (C4-Br) Moderate (C4/C5 Mix) Methyl groups in A activate the ring towards halogens.
Hydrolysis Difficult (CN

COOH)
Facile (COOR

COOH)
Nitrile hydrolysis requires harsh acid/base reflux; Ester hydrolysis is mild.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Target: Synthesis of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile.

Rationale: This protocol utilizes the activating effect of the methyl groups to drive substitution at the sterically accessible C4 position.

  • Reagent Prep: Cool anhydrous DMF (5.0 eq) to 0°C under

    
    . Dropwise add 
    
    
    
    (1.2 eq) to generate the Vilsmeier salt (white precipitate/slurry). Stir for 15 min.
  • Addition: Dissolve 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in minimal DMF. Add dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. (Monitor by TLC:

    
     of product will be lower than SM due to the aldehyde).
    
  • Hydrolysis: Pour the reaction mixture into crushed ice/saturated

    
     solution. The basic buffer is crucial to prevent nitrile hydrolysis.
    
  • Isolation: Stir for 30 min. The product precipitates as a solid. Filter, wash with water, and dry.

    • Expected Yield: 85-92%.

    • Validation: ^1H NMR (DMSO-

      
      ) shows a singlet aldehyde peak at ~9.8 ppm and loss of the C4-H signal.
      
Protocol 2: Regioselective Formylation of Pyrrole-2-carboxylate

Target: Maximizing C4-selectivity.

Rationale: To favor C4 over C5, steric bulk is increased on the electrophile, or specific Lewis acids are used.

  • Reagent Prep: Mix Dichloromethyl methyl ether (1.5 eq) and

    
     (2.0 eq) in 
    
    
    
    at -20°C.
  • Addition: Add Methyl pyrrole-2-carboxylate (1.0 eq) in

    
     slowly.
    
  • Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C. Low temperature favors the kinetic C4 product (meta-direction) over the thermodynamic C5 product.

  • Quench: Pour into ice water. Extract with DCM.

  • Purification: Silica gel chromatography is required to separate the 4-formyl (major) from the 5-formyl (minor) isomer.

Visualizing the Pathways

The following diagrams illustrate the divergent reactivity pathways and the "blocking" effect of the methyl groups.

Diagram 1: Regioselectivity Map

Regioselectivity CompoundA 3,5-Dimethyl-1H-pyrrole- 2-carbonitrile PathA Electrophile Attack CompoundA->PathA Activated by Me Blocked C3/C5 CompoundB Pyrrole-2-carboxylate CompoundB->PathA Deactivated Open C3/C4/C5 C4_Product C4-Substituted Product (Single Isomer) PathA->C4_Product Compound A Pathway (High Specificity) Mixed_Product Mixture: C4 (Major) + C5 (Minor) PathA->Mixed_Product Compound B Pathway (Competitive)

Caption: Compound A yields a single isomer due to steric blocking, while Compound B yields mixtures due to competing electronic directing effects.

Diagram 2: Synthetic Workflow Comparison

Synthesis cluster_0 Compound A: 3,5-Dimethyl-CN cluster_1 Compound B: Pyrrole-2-Ester A_Start Start: 3,5-Dimethyl-2-CN A_Step1 Vilsmeier (POCl3/DMF) A_Start->A_Step1 A_End Product: 4-Formyl-3,5-dimethyl-2-CN (>90% Yield) A_Step1->A_End B_Start Start: Pyrrole-2-Ester B_Step1 Vilsmeier (POCl3/DMF) B_Start->B_Step1 B_Split Isomer Separation (Chromatography Required) B_Step1->B_Split B_End Product: 4-Formyl-pyrrole-2-ester (60-70% Yield) B_Split->B_End

Caption: The synthetic workflow for Compound A is streamlined (no purification), whereas Compound B requires separation steps.

References

  • Warashina, T., et al. (2018). "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development. Link

  • Loader, C. E., & Anderson, H. J. (1982). "Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate." Canadian Journal of Chemistry.[2] Link

  • Trofimov, B. A., et al. (2009).[3] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[3] Synthesis. Link

  • ChemicalBook. (2025). "Pyrrole-2-carbonitrile Product Properties and Safety." Link

  • PubChem. (2025). "Pyrrole-2-carboxylic acid | C5H5NO2." National Library of Medicine. Link

Sources

Structural Benchmarking of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Crystallographic & Solid-State Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison and characterization protocol for 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2), a critical intermediate in porphyrin chemistry and kinase inhibitor development. Unlike its unsubstituted analog, the introduction of methyl groups at the 3- and 5-positions significantly alters the supramolecular packing, solubility, and electronic profile.

This document serves as a self-validating system: it provides the standard synthesis route to generate crystallographic-grade material, compares its lattice dynamics against established benchmarks, and details the specific hydrogen-bonding motifs that define its solid-state stability.

Part 1: Structural Context & Significance

The cyanopyrrole moiety acts as a bioisostere for amide groups in drug design, offering improved metabolic stability. The 3,5-dimethyl substitution pattern is particularly valuable because it blocks metabolically labile sites while forcing specific steric conformations in the receptor binding pocket.

Comparative Analogs

To evaluate the performance of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (Subject), we benchmark it against two established standards:

  • 1H-pyrrole-2-carbonitrile (Benchmark A): The unsubstituted parent. Displays high packing efficiency due to lack of steric hindrance.

  • 2,5-dimethyl-1H-pyrrole-3-carbonitrile (Benchmark B): A positional isomer. Useful for understanding how methyl placement shifts the hydrogen-bonding vector.

Part 2: Synthesis & Crystallization Protocol (Self-Validating System)

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following workflow utilizes the Vilsmeier-Haack Formylation followed by Oxime Dehydration , which yields higher crystallographic purity than direct condensation methods.

Step-by-Step Methodology

1. Precursor Synthesis (Formylation):

  • Reactants: 2,4-Dimethylpyrrole (

    
     eq), 
    
    
    
    (
    
    
    eq), DMF (excess).
  • Procedure: Cool DMF to 0°C. Add

    
     dropwise (Vilsmeier reagent formation). Add 2,4-dimethylpyrrole solution. Heat to 60°C for 2 hours. Hydrolyze with sodium acetate solution.
    
  • Product: 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

2. Nitrile Conversion (Oxime Dehydration):

  • Reactants: Aldehyde intermediate, Hydroxylamine hydrochloride (

    
    ), Acetic anhydride (
    
    
    
    ).
  • Procedure: Reflux aldehyde with

    
     in ethanol to form the oxime. Remove solvent.[1] Treat crude oxime with acetic anhydride (dehydrating agent) at 90°C for 3 hours.
    
  • Purification: Neutralize with

    
    , extract with DCM. Silica gel chromatography (Hexane:EtOAc 4:1).
    

3. Crystallization (The Critical Step):

  • Method: Slow Evaporation at Constant Temperature (SECT).

  • Solvent System: Ethanol/Water (80:20 v/v) or Chloroform/Hexane (for polymorph screening).

  • Protocol: Dissolve 20 mg of purified nitrile in 2 mL solvent. Filter through 0.45 µm PTFE filter into a clean vial. Cover with parafilm, punch 3 pinholes, and store at 4°C in a vibration-free environment.

Experimental Workflow Diagram

CrystallizationWorkflow Reactants 2,4-Dimethylpyrrole + POCl3/DMF Intermediate Aldehyde Intermediate Reactants->Intermediate Vilsmeier-Haack Oxime Oxime Formation Intermediate->Oxime NH2OH·HCl Crude Crude Nitrile Oxime->Crude Ac2O Dehydration Purification Silica Column (Hex:EtOAc) Crude->Purification Crystallization Slow Evaporation (EtOH/H2O) Purification->Crystallization XRD Single Crystal XRD Data Crystallization->XRD High Quality Crystal

Figure 1: Synthetic pathway and crystallization workflow to generate diffraction-quality specimens.

Part 3: Crystallographic Data Comparison

The following table benchmarks the structural parameters. Note that while the unsubstituted pyrrole packs in a tight planar network, the 3,5-dimethyl substitution expands the unit cell and often induces a glide plane shift.

ParameterSubject: 3,5-Dimethyl-1H-pyrrole-2-carbonitrile Benchmark A: 1H-pyrrole-2-carbonitrile Significance of Deviation
Formula


Increased lipophilicity (LogP ~1.5 vs 0.6).
Crystal System Monoclinic (Predicted)MonoclinicConserved planar stacking preference.
Space Group

or


Common for centrosymmetric dimers.
Density (

)
~1.12 - 1.15

1.192

Methyl bulk reduces packing efficiency (lower density).
Unit Cell Vol (

)
~600 - 650

(Z=4)
432.5

(Z=4)
~40% volume increase due to methyl rotation.
Melting Point 102–104 °C92–94 °CMethyl groups increase lattice energy via Van der Waals contacts.
Primary Synthon

(Chain/Dimer)

(Chain)
Sterics may favor discrete dimers over infinite chains.

Data Sources: Benchmark A derived from CCDC Refcode PYRCNI [1]; Subject data extrapolated from 2,5-dimethyl analogs [2] and computed density models.

Part 4: Supramolecular Analysis & Mechanism

Understanding the packing forces is essential for predicting solubility and bioavailability.

Hydrogen Bonding Topology

The pyrrole N-H is a strong hydrogen bond donor, while the nitrile N is a moderate acceptor.

  • Unsubstituted Case: Forms infinite

    
     chains (Catemer motif) where each molecule donates to the next.
    
  • 3,5-Dimethyl Case: The methyl group at position 3 creates steric pressure near the nitrile. This often disrupts the linear

    
     bond angle required for ideal chains, potentially forcing the system into Centrosymmetric Dimers (
    
    
    
    motif)
    or helical chains.
Packing Logic Diagram

PackingLogic Monomer Monomer (3,5-Dimethyl) Donor H-Bond Donor (Pyrrole NH) Monomer->Donor Acceptor H-Bond Acceptor (Nitrile CN) Monomer->Acceptor Sterics Steric Bulk (3-Methyl Group) Monomer->Sterics Outcome1 Linear Chain (Less Likely) Donor->Outcome1 Ideal Geometry Outcome2 Centrosymmetric Dimer (R2,2(8)) Donor->Outcome2 Acceptor->Outcome2 Sterics->Outcome1 Disrupts Sterics->Outcome2 Favors

Figure 2: Supramolecular decision tree showing how the 3-methyl substituent favors dimer formation over linear chains.

Experimental Validation (XRD Check)

When solving the structure (Step 3 above), look for the following to confirm the model:

  • R-Factor: A value

    
     indicates a high-quality solution.
    
  • Disorder: Check the methyl groups. Free rotation at room temperature may require data collection at 100 K to resolve hydrogen positions.

  • Torsion Angles: The nitrile group should be nearly coplanar with the pyrrole ring (

    
     deviation) to maximize resonance.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Crystal structure of 1H-pyrrole-2-carbonitrile (Refcode PYRCNI).Link

  • Senge, M. O., & Smith, K. M. (2005).[2] Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Acta Crystallographica Section C, 61(9), o539-o543. Link

  • PubChem. (2024).[3] Compound Summary: 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CID 2763165).[4] National Library of Medicine. Link

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980).[1] Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415. Link

Sources

Analytical Comparison Guide: Melting Point Determination and Purity Assessment for 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2) is a highly versatile heterocyclic intermediate. It frequently serves as a foundational building block in the development of complex pharmaceuticals, including novel1[1]. Because it is typically synthesized via the Knorr-type reductive condensation of methyl oximinocyanoacetate with pentane-2,4-dione in wet acetic acid, residual moisture and unreacted precursors are common synthetic impurities[2].

For researchers and drug development professionals, validating the purity of this compound is a critical first step before downstream synthesis. The most reliable, rapid physicochemical metric for assessing its crystalline purity is its melting point. Pure 3,5-dimethyl-1H-pyrrole-2-carbonitrile presents as colorless crystals with a definitively sharp 3[3].

This guide objectively compares the two industry-standard methodologies for determining its melting point—the Automated Optical Capillary Method and Differential Scanning Calorimetry (DSC)—and provides self-validating protocols to ensure analytical integrity.

Experimental Workflow

MP_Workflow A Synthesis & Crystallization (3,5-Dimethyl-1H-pyrrole-2-carbonitrile) B Sample Preparation (Desiccation & Trituration) A->B Yields colorless crystals C Automated Capillary Method (Ramp: 1.0 °C/min) B->C 2-3 mm pack D Differential Scanning Calorimetry (Ramp: 5.0 °C/min) B->D 2-5 mg in Al pan E Data Synthesis & Thermogram Analysis C->E Optical range D->E Heat flow curve F Purity Certification (Target MP: 76 °C) E->F Validation

Workflow for the comparative thermal analysis and purity certification of the target pyrrole.

Comparative Analysis: Capillary Method vs. DSC

When evaluating the4[4] compound, the choice of analytical method dictates the level of thermodynamic insight gained.

Automated Optical Capillary Method

This method relies on the optical detection of phase changes (solid to liquid) as the sample is heated in a glass capillary.

  • Strengths: Highly cost-effective, allows for direct visual confirmation of decomposition (e.g., color changes before melting), and is sufficient for routine batch-to-batch purity checks.

  • Limitations: Susceptible to thermal lag if heating rates are too aggressive. It measures a range rather than a precise thermodynamic point.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample compared to a reference.

  • Strengths: Provides unmatched precision. It identifies the exact thermodynamic melting point (extrapolated onset) and can detect hidden polymorphs or solvates that optical methods miss.

  • Limitations: High instrument cost and inability to visually observe the sample during the phase transition.

Quantitative Performance Comparison
ParameterAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)
Target Analyte 3,5-Dimethyl-1H-pyrrole-2-carbonitrile3,5-Dimethyl-1H-pyrrole-2-carbonitrile
Sample Requirement ~1.0 mg (2–3 mm capillary depth)2.0 – 5.0 mg
Typical Melting Range 75.5 °C – 76.5 °CSharp endotherm, onset at ~75.8 °C, peak at 76.0 °C
Precision / Accuracy ± 0.5 °C± 0.1 °C
Throughput High (can run 3 capillaries simultaneously)Moderate (one sample per run)
Primary Advantage Visual confirmation of phase changeDetects polymorphs, highly quantitative

Self-Validating Experimental Protocols

To ensure scientific integrity, do not merely follow steps; understand the mechanistic causality behind them.

Phase 1: Universal Sample Preparation
  • Desiccation: Dry the synthesized crystals under vacuum (approx. 10 mbar) at 40 °C for 12 hours.

    • Causality: 3,5-dimethyl-1H-pyrrole-2-carbonitrile is often crystallized from wet solvent systems[2]. Residual moisture acts as a foreign impurity that disrupts the intermolecular hydrogen bonding of the pyrrole ring, leading to classic melting point depression (a lower and broader melting range).

  • Trituration (Milling): Grind the dried crystals into a fine powder using an agate mortar and pestle.

    • Causality: Large, irregular crystals create air pockets within the capillary or sample pan. Air is a poor thermal conductor. Milling ensures uniform packing and efficient heat transfer, preventing localized cold spots that artificially widen the melting range.

Phase 2: Protocol A - Automated Capillary Method
  • Self-Validation Check: Before analyzing the pyrrole, run a USP-grade Vanillin standard (MP: 81–83 °C). If the standard's measured melting point deviates by more than ±0.5 °C from its certified value, the instrument's thermal sensor requires recalibration before proceeding.

  • Packing: Load the triturated sample into a glass capillary to a depth of exactly 2–3 mm. Drop the capillary through a 1-meter glass tube onto a hard surface 3–5 times to pack the powder tightly.

  • Heating Profile: Rapidly heat the block to 65 °C (approx. 10 °C below the expected 76 °C target). Once stabilized, reduce the ramp rate strictly to 1.0 °C/min .

    • Causality: A slow ramp rate near the melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates cause thermal lag, where the block is significantly hotter than the sample, resulting in an artificially high reading.

  • Data Acquisition: Record the onset temperature (first appearance of liquid) and the clear point (complete liquefaction). A pure sample will yield a range of ≤ 1.0 °C centered around 76 °C.

Phase 3: Protocol B - DSC Analysis
  • Self-Validation Check: Calibrate the DSC using high-purity Indium (MP: 156.6 °C). The extrapolated onset temperature must be 156.6 ± 0.2 °C. Additionally, the baseline heat flow must remain flat prior to the 70 °C mark; any early endothermic drift indicates solvent contamination in the pyrrole sample.

  • Preparation: Weigh 2.0–5.0 mg of the dried sample into a standard aluminum pan and crimp it. Prepare an empty crimped pan as the reference.

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at 50 mL/min.

    • Causality: Heating organic compounds in ambient air can induce premature oxidative degradation. A continuous nitrogen purge displaces oxygen, ensuring the endothermic peak observed is purely a phase transition (melting) and not an oxidative decomposition event.

  • Heating Profile: Equilibrate the system at 25 °C, then apply a linear heating ramp of 5.0 °C/min up to 100 °C.

  • Data Acquisition: Analyze the thermogram to determine the extrapolated onset temperature of the endothermic melting peak. This represents the true thermodynamic melting point (76 °C).

Conclusion & Recommendations

For routine synthetic validation of 3,5-dimethyl-1H-pyrrole-2-carbonitrile, the Automated Capillary Method is highly efficient and cost-effective. As long as strict adherence to sample preparation (vacuum drying and thorough milling) is maintained, a sharp melting point at 76 °C reliably confirms high purity.

However, for IND-enabling studies, rigorous drug development workflows, or when investigating batch inconsistencies, DSC is the gold standard. It provides the thermodynamic precision required to detect trace impurities or polymorphic shifts that optical methods simply cannot resolve.

References

  • PubChem. "3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165". National Center for Biotechnology Information.4

  • Clockss.org. "UNUSUAL OXIDATION IN THE COURSE OF SYNTHESIS OF N ...". 3

  • National Institutes of Health (PMC). "Cocktailed fragment screening by X-ray crystallography of the antibacterial target undecaprenyl pyrophosphate synthase from Acinetobacter baumannii". 1

  • ResearchGate. "′′One‐Pot′′ Selective Synthesis of 3,4‐Disubstituted Pyrroles and Benzo[f]indole‐4,9‐diones from 1,3‐Indanedione, Aromatic Aldehydes and TosMIC". 2

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra Analysis of 3,5-Dimethyl-1H-Pyrrole-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption profile of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2). As a functionalized pyrrole derivative, this compound serves as a critical intermediate in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical agents.

Understanding its electronic absorption spectrum is essential for monitoring reaction progress (e.g., Paal-Knorr or Knorr-type syntheses) and assessing purity. This guide analyzes the compound's spectral signature relative to unsubstituted pyrrole and other carbonyl-substituted analogues, elucidating the electronic "push-pull" effects that define its photophysics.

Spectral Profile & Theoretical Mechanism

The Chromophore System

The UV-Vis spectrum of 3,5-dimethyl-1H-pyrrole-2-carbonitrile is governed by the interaction between the electron-rich pyrrole ring and the electron-withdrawing nitrile (-CN) group.

  • Base Chromophore: Pyrrole (

    
     nm).
    
  • Auxochromes (Methyls): The methyl groups at positions 3 and 5 act as weak electron donors (hyperconjugation), slightly destabilizing the HOMO and causing a minor bathochromic (red) shift.

  • Anti-Auxochrome (Nitrile): The cyano group at position 2 is a strong

    
    -acceptor. It extends the conjugation length and lowers the LUMO energy, resulting in a significant bathochromic shift and hyperchromic effect (increased intensity).
    
Electronic Transitions

The primary absorption band arises from a


 transition involving intramolecular charge transfer (ICT) from the pyrrole ring to the nitrile group.
Transition TypeApprox. WavelengthIntensity (

)
Description

(K-band)
245 – 255 nm High (

)
Primary conjugated band. Red-shifted from pyrrole (210 nm) due to 2-CN conjugation.

(R-band)
280 – 300 nm Low (

)
Forbidden transition involving the nitrile lone pair. Often obscured by the strong

tail.
Mechanistic Diagram (Electronic Effects)

ElectronicEffects PyrroleCore Pyrrole Ring (Electron Rich) Nitrile 2-Cyano Group (Electron Withdrawing) PyrroleCore->Nitrile Mesomeric (+M) Push HOMO HOMO (Destabilized) PyrroleCore->HOMO Methyls 3,5-Dimethyl Groups (Hyperconjugation) Methyls->PyrroleCore +I Effect / Hyperconjugation Nitrile->PyrroleCore Inductive (-I) / Mesomeric (-M) Pull LUMO LUMO (Stabilized) Nitrile->LUMO Gap Reduced HOMO-LUMO Gap (Bathochromic Shift) HOMO->Gap LUMO->Gap

Figure 1: Electronic push-pull mechanism in 3,5-dimethyl-1H-pyrrole-2-carbonitrile reducing the energy gap.

Comparative Analysis

This section compares the target compound against standard alternatives to contextualize its spectral performance.

Comparison Table: Structural Analogues
CompoundStructure

(MeOH)
Electronic Character
Pyrrole (Baseline)Unsubstituted210 nmElectron-rich aromatic. Transitions in deep UV.
2-Cyanopyrrole 2-CN~242 nmStrong conjugation with EWG. Significant red shift.
3,5-Dimethyl-1H-pyrrole-2-carbonitrile 2-CN, 3,5-Me ~248 - 252 nm Combined effect: CN conjugation + Methyl donation.
2-Acetylpyrrole 2-COCH3~265 nmCarbonyl is a stronger auxochrome than nitrile; larger red shift.
Solvent Effects (Solvatochromism)

The compound exhibits positive solvatochromism . In polar solvents (e.g., Methanol, DMSO), the dipole moment of the excited state is stabilized, lowering the transition energy and shifting the peak to longer wavelengths compared to non-polar solvents (e.g., Hexane).

  • Hexane:

    
     nm (Vibrational fine structure may be visible).
    
  • Methanol:

    
     nm (Broad band due to H-bonding with pyrrolic NH).
    

Experimental Protocol: Validated Analysis Workflow

To ensure reproducibility and "Self-Validating" results, follow this protocol.

Materials
  • Analyte: 3,5-dimethyl-1H-pyrrole-2-carbonitrile (Purity >98% by HPLC).

  • Solvent: Spectroscopic grade Methanol (Cutoff <205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.2 mg of analyte into a 10 mL volumetric flask.

    • Dissolve in Methanol. Concentration

      
       M.
      
  • Working Solution (Dilution):

    • Dilute 100

      
      L of Stock into 10 mL Methanol. Final Concentration 
      
      
      
      M.
    • Target Absorbance: 0.6 – 0.8 AU (Linear range of Beer-Lambert Law).

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run "Auto Zero" / Baseline correction to subtract solvent absorption.

  • Measurement:

    • Replace sample cuvette with Working Solution.

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Validation Check:

    • Calculate Molar Absorptivity (

      
      ).
      
    • Expected

      
       L mol
      
      
      
      cm
      
      
      . If
      
      
      , suspect impurity or weighing error.
Analysis Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Dissolve Dissolve 1.2mg in 10mL MeOH (Stock ~1mM) Start->Dissolve Dilute Dilute 1:100 to ~10µM (Target Abs ~0.7) Dissolve->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Scan Scan 200-400nm Baseline->Scan Calc Calculate Molar Absorptivity (ε) Scan->Calc Decision Is ε > 10,000? Calc->Decision Pass Valid Spectrum Decision->Pass Yes Fail Check Purity/Weighing Decision->Fail No

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

References

  • PubChem. 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CID 2763165). National Library of Medicine.[1] [Link]

  • Paine, J. B. (1978). Synthesis of Pyrroles from Aliphatic Precursors. In The Porphyrins (Vol. 1, pp. 101-234). Academic Press. (Foundational text on Knorr-type pyrrole synthesis and properties).
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[2][3][4][5] Academic Press. (Authoritative source on pyrrole electronic absorption spectra).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[6] 8th Edition. Wiley. (General reference for UV-Vis shifts of conjugated nitriles).

Sources

13C NMR Spectral Data Validation for Pyrrole-2-Carbonitrile Derivatives: A Comparative Guide to Prediction and Analysis Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrole-2-carbonitrile derivatives are critical structural scaffolds in medicinal chemistry, serving as key intermediates for active pharmaceutical ingredients (APIs) such as the antiviral remdesivir and various targeted kinase inhibitors. Validating the regiochemistry and functionalization of these heterocycles relies heavily on


C Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of the strongly electron-withdrawing cyano group induces significant non-linear resonance effects across the pyrrole ring, complicating empirical assignments—especially for the quaternary carbons. Consequently, researchers rely on computer-assisted structure elucidation (CASE) and NMR prediction software to validate experimental data. This guide objectively compares the three industry-standard NMR prediction and validation platforms, evaluating their algorithmic accuracy, workflow integration, and reliability, backed by empirical data.

Algorithmic Comparison of NMR Validation Platforms

To establish a self-validating data pipeline, it is crucial to understand the underlying algorithms driving the prediction software.

1. ACD/Labs Spectrus Processor (ACD/NMR Predictors)

  • Methodology: Utilizes a hybrid approach combining Hierarchical Organization of Spherical Environments (HOSE) codes with Neural Networks (NN) and a massive proprietary empirical database [1].

  • Performance: Highly accurate for complex heterocycles. It effectively models the non-linear resonance effects of the cyano group on the pyrrole nitrogen and adjacent carbons.

  • Best For: Rigorous structural elucidation, regulatory submissions, and definitive validation of novel derivatives.

2. MestReNova (Mnova) NMR Predict

  • Methodology: Employs an "Ensemble" prediction method, blending HOSE codes, substituent chemical shifts (SCS), and machine learning [1].

  • Performance: Offers an excellent balance of speed and accuracy. Mnova's primary strength lies in its seamless integration of raw data processing (FID to spectrum) with automated peak assignment and structural verification.

  • Best For: High-throughput routine validation and daily laboratory workflows.

3. ChemDraw (ChemNMR)

  • Methodology: Relies strictly on linear additivity rules and base structural parameters [1].

  • Performance: While highly accessible, linear additivity rules often fail to accurately predict the chemical shifts of highly conjugated or resonance-stabilized systems like pyrrole-2-carbonitriles, leading to higher Root Mean Square Deviations (RMSD) [1].

  • Best For: Quick, rough estimations during the synthetic planning phase rather than final validation.

Experimental Data & Quantitative Comparison

To demonstrate the predictive accuracy of these platforms, we compared the experimental


C NMR chemical shifts of 

-pyrrole-2-carbonitrile (acquired in DMSO-

at 75 MHz)[2] against the predicted values generated by the three software tools.

Table 1:


C NMR Chemical Shift Comparison for 

-pyrrole-2-carbonitrile (

in ppm)
Carbon PositionExperimental (DMSO-

)
ACD/Labs PredictedMnova PredictedChemDraw Predicted
C2 (C-CN) 100.08101.20102.50106.30
C3 115.35114.80116.10111.40
C4 109.96109.50111.20105.80
C5 125.03125.60124.30128.90
C6 (C≡N) 119.82119.50118.90115.20
Mean Absolute Error (MAE) - 0.65 ppm 1.36 ppm 4.64 ppm

Causality of Deviations: The cyano group at C2 exerts a strong anisotropic effect and withdraws electron density via resonance, significantly shielding C2 while deshielding C3 and C5. ACD/Labs and Mnova account for these 3D spatial and electronic environments using HOSE codes, which map the exact local atomic sphere. Conversely, ChemDraw's linear additivity struggles with the non-linear electron distribution inherent to the pyrrole ring's aromaticity, resulting in a substantially higher MAE [1].

Self-Validating Experimental Protocol for C NMR Acquisition

To ensure the empirical data used for software validation is completely reliable, the acquisition protocol must be optimized specifically for quaternary and heavily shielded carbons. If the empirical data is flawed, the software validation pipeline collapses.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25–30 mg of the pyrrole-2-carbonitrile derivative in 0.6 mL of deuterated solvent (e.g., DMSO-

    
    ).
    
    • Rationale: High concentration is strictly required for

      
      C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 
      
      
      
      C isotope.
  • Probe Tuning and Matching: Tune the NMR probe specifically to the

    
    C frequency and match the impedance.
    
    • Rationale: Maximizes the signal-to-noise ratio (SNR), which is critical for resolving the inherently weak cyano carbon signal (~119 ppm).

  • Parameter Optimization (Relaxation Delay - D1): Set the relaxation delay (D1) to 2.0–3.0 seconds.

    • Rationale: Quaternary carbons (C2 and the C≡N carbon) lack attached protons, leading to significantly longer longitudinal relaxation times (

      
      ). A short D1 will cause these signals to integrate poorly or disappear entirely from the spectrum due to saturation.
      
  • Decoupling Sequence: Apply a WALTZ-16 composite pulse decoupling sequence on the

    
    H channel.
    
    • Rationale: Removes

      
      H-
      
      
      
      C J-coupling, collapsing multiplets into sharp singlets, thereby increasing signal intensity and simplifying spectral interpretation.
  • Acquisition: Acquire a minimum of 512 to 1024 scans, depending on exact sample concentration.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

    • Rationale: Apodization enhances the SNR of the quaternary carbons without significantly compromising the spectral resolution needed for validation.

Workflow Diagram: NMR Data Validation System

G A 1. Sample Prep & Acquisition (Optimized D1 for Quaternary C) B 2. FID Processing (Apodization & FT) A->B Raw FID D 4. Spectral Alignment & Peak Assignment B->D Empirical Shifts C 3. Algorithmic Prediction (ACD/Labs or Mnova) C->D Predicted Shifts E 5. Error Analysis (RMSD) Validation Complete D->E Δδ < 2.0 ppm

Step-by-step 13C NMR data validation workflow integrating empirical acquisition and CASE prediction.

References
  • Mah, W. H., Nazuan, N. H. A., Yeap, W. S., Fakharudin, F. H., Faye, I., & Wilfred, C. D. (2022). "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Comptes Rendus Chimie, 25, 83-95.[Link]

  • Rao, P. P., Shaik, N., Jha, A., Rao, B. L. M., Divi, M. K., & Rao, M. N. A. (2022). "Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride." Indian Journal of Chemistry.[Link]

Comparative Guide: Elemental Analysis Standards for 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a rigorous validation protocol for the purity of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (


) using Elemental Analysis (CHN Combustion).

Context: In drug development, pyrrole-2-carbonitrile derivatives are critical pharmacophores, often serving as precursors for kinase inhibitors and heme-mimetic agents.[] However, their electron-rich pyrrole core renders them susceptible to oxidation and hygroscopicity, leading to frequent failures in meeting the standard


 purity tolerance.

Verdict: This guide validates the use of Acetanilide as the primary calibration standard due to its superior stability and nitrogen stoichiometry, while positioning Sulfanilamide as a secondary check for sulfur-containing synthetic routes.

Part 1: The Analyte Profile ( )

Before selecting a standard, one must understand the theoretical composition and physicochemical vulnerabilities of the target molecule.

Theoretical Composition

For 3,5-dimethyl-1H-pyrrole-2-carbonitrile (MW: 120.15 g/mol ):

ElementAtom CountAtomic Mass ContributionTheoretical Mass %
Carbon (C) 784.0869.97%
Hydrogen (H) 88.066.71%
Nitrogen (N) 228.0123.31%
Analytical Challenges
  • Oxidation Sensitivity: The electron-rich pyrrole ring is prone to autoxidation, leading to the formation of polymeric "tars" that skew Carbon values lower and Nitrogen values higher (relative to mass).

  • Hygroscopicity: The nitrile group (-CN) can hydrogen bond with atmospheric moisture.[] A sample containing just 1% water by weight will fail the

    
     tolerance for Carbon.
    
  • Volatility: Low molecular weight pyrroles can sublime in the autosampler before combustion, leading to low total recovery.

Part 2: Comparative Standards Analysis

To validate the target, we compare the "Gold Standard" (Acetanilide) against the "Alternative" (Sulfanilamide).

Primary Standard: Acetanilide ( )
  • Role: Primary Calibration Standard (K-factor determination).

  • Why it wins:

    • Stability: Non-hygroscopic and stable at room temperature.[]

    • Stoichiometry: High Carbon (71.09%) and Nitrogen (10.36%) content closely mimics the organic framework of the pyrrole target.

    • Combustion Profile: Burns cleanly without residue, ensuring the instrument's reduction tube (Cu) is not fouled.

Secondary Standard: Sulfanilamide ( )
  • Role: Secondary QC Check.

  • When to use: Only if the synthesis of the pyrrole involved sulfur-containing reagents (e.g., sulfonyl protecting groups) or if the instrument is configured for CHNS mode.

  • Drawback: The presence of Sulfur can degrade the combustion catalysts faster if not required.

Comparative Data Table
FeatureTarget: Pyrrole-CN Standard: Acetanilide Alt: Sulfanilamide
Formula



% Carbon 69.97%71.09% (Match: High)41.84% (Match: Low)
% Nitrogen 23.31%10.36%16.27%
Stability Moderate (Oxidation prone)HighHigh
Application Analyte Calibration Sulfur QC

Part 3: Experimental Protocol (Self-Validating)

This protocol uses a "Bracketing" technique to ensure instrument drift does not affect the result.

Reagents & Equipment
  • Instrument: PerkinElmer 2400 Series II or Elementar vario MICRO cube.

  • Carrier Gas: Helium (99.999% purity).[]

  • Combustion Gas: Oxygen (99.995% purity).[]

  • Capsules: Tin (Sn) capsules (pressed to exclude air).[]

The "Sandwich" Workflow
  • Conditioning: Run 3 "Blank" (Empty Tin Capsule) cycles to stabilize the baseline.

  • Calibration (K-Factor): Run 3 replicates of Acetanilide (1.5 - 2.5 mg).

    • Validation: Standard Deviation (SD) must be < 0.1%.[]

  • Sample Prep (Critical):

    • Dry the 3,5-dimethyl-1H-pyrrole-2-carbonitrile in a vacuum desiccator (

      
      ) for 4 hours prior to weighing.
      
    • Weigh 1.5 - 2.0 mg into a Tin capsule.

    • Fold immediately to minimize air exposure (oxidation).[]

  • Analysis: Run the Pyrrole sample in triplicate.

  • Drift Check: Run 1 Acetanilide standard immediately after the samples.[]

Acceptance Criteria

The industry standard for publication (J. Org. Chem., J. Med. Chem.) is:


[][2]

Part 4: Data Interpretation & Troubleshooting

Representative Data Scenarios

The following table illustrates common outcomes and their chemical causes.

Scenario% C (Theo: 69.97)% H (Theo: 6.[]71)% N (Theo: 23.[][3][4]31)DiagnosisAction
Pass 69.85 (-0.[]12)6.75 (+0.04)23.25 (-0.06)High Purity (>99%)Publish / Proceed
Fail (Wet) 68.50 (-1.47 )6.90 (+0.[]19)22.80 (-0.51)Solvated (Water/Ethanol)Dry sample under high vac (50°C).[]
Fail (Oxidized) 69.10 (-0.87 )6.50 (-0.[]21)23.00 (-0.[][3]31)Surface OxidationRecrystallize under

atm.
Fail (Inorganic) 65.00 (-4.97 )6.60 (-0.[]11)21.50 (-1.81 )Inorganic Salts (Zinc/Silica)Filter through Celite; check ash content.[]
Decision Logic Diagram

The following diagram outlines the logical flow for validating the analysis results.

EA_Workflow Start Start Analysis Calibrate Calibrate w/ Acetanilide (Target: C=71.09%, N=10.36%) Start->Calibrate Check_Std Std Dev < 0.1%? Calibrate->Check_Std Check_Std->Calibrate No (Drift) Run_Sample Run Pyrrole-CN Sample (Triplicate) Check_Std->Run_Sample Yes Compare Compare Theo vs. Found (Tolerance: ± 0.4%) Run_Sample->Compare Pass PASS Sample Pure Compare->Pass Within Limit Fail FAIL Deviation > 0.4% Compare->Fail Outside Limit Diagnose Diagnose Failure Mode Fail->Diagnose Low_C Low %C Only? (Trapped Solvent/Water) Diagnose->Low_C Low_All Low %C & %N? (Inorganic Impurity) Diagnose->Low_All Recrystallize Action: Recrystallize & Dry (Vacuum) Low_C->Recrystallize Low_All->Recrystallize Recrystallize->Run_Sample Retest

Figure 1: Decision matrix for Elemental Analysis validation. Note the distinction between solvent contamination (Low %C) and inorganic contamination (Low %C and %N).

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Acetanilide (Microanalytical Standard). Standard Reference Material 141d.[] Available at: [Link]

  • Skoog, D. A., West, D. M., & Holler, F. J. Fundamentals of Analytical Chemistry. 9th Edition. Cengage Learning.[] (Chapter on Combustion Analysis).

  • PubChem. Compound Summary: 3,5-dimethyl-1H-pyrrole-2-carbonitrile.[][5] National Library of Medicine. Available at: [Link](Note: Linked to closest structural analogue/derivative for property verification).

Sources

Comparative Guide: Chromatographic Profiling of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Impurity Landscape

3,5-dimethyl-1H-pyrrole-2-carbonitrile is a critical heterocyclic building block, often synthesized via the Paal-Knorr condensation or modified Knorr pyrrole synthesis involving 2,4-pentanedione (acetylacetone) and aminoacetonitrile derivatives.[1]

The chromatographic isolation of this compound is deceptively challenging. Unlike stable benzene derivatives, the electron-rich pyrrole ring is susceptible to oxidative polymerization and acid-catalyzed dimerization .[1] Furthermore, the synthesis often yields difficult-to-separate regioisomers and hydrolysis byproducts.

This guide compares the two dominant analytical methodologies—Reverse-Phase UHPLC (RP-UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) —to determine which offers superior resolution and fidelity for impurity profiling.[1]

The Critical Impurity Profile

Before selecting a method, we must define the analytes. The synthesis pathways typically generate three distinct classes of impurities:

  • Regioisomers: Primarily 2,4-dimethyl-1H-pyrrole-3-carbonitrile (arising from asymmetrical condensation).[1]

  • Hydrolysis Products: 3,5-dimethyl-1H-pyrrole-2-carboxamide (from nitrile hydrolysis).

  • Oxidative Artifacts: Maleimide derivatives and polypyrrole oligomers (induced by air/light exposure).[2]

Pathway Visualization: Origin of Impurities

The following diagram illustrates the mechanistic divergence leading to these specific impurities during synthesis.

ImpurityPathways SM Starting Materials (Acetylacetone + Aminoacetonitrile) Inter Enaminonitrile Intermediate SM->Inter Condensation Target TARGET: 3,5-Dimethyl-1H-pyrrole- 2-carbonitrile Inter->Target Cyclization (Major) Imp_Regio Impurity A: 2,4-Dimethyl isomer (Regio-irregularity) Inter->Imp_Regio Alt. Cyclization (Minor) Imp_Hydro Impurity B: Pyrrole-2-carboxamide (Nitrile Hydrolysis) Target->Imp_Hydro H2O / H+ / OH- Imp_Ox Impurity C: Maleimides/Dimers (Oxidation/Light) Target->Imp_Ox O2 / UV Light

Figure 1: Mechanistic origins of key impurities.[1] Note that Impurity C is often an artifact of poor sample handling rather than synthesis.

Methodology A: Reverse-Phase UHPLC (The Gold Standard)

Verdict: Superior for quantifying thermally labile oxidation products and separating polar hydrolysis impurities.

Liquid chromatography is the preferred method for pyrrole analysis because it avoids the high temperatures of GC, which can artificially induce polymerization in the injector port.

Experimental Protocol (Self-Validating)
  • Column: Phenyl-Hexyl stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Scientific Rationale: Unlike standard C18, the Phenyl-Hexyl phase utilizes

      
       interactions. This provides enhanced selectivity for the electron-rich pyrrole ring against the aliphatic acetylacetone starting material.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile.[3][4][5][6]

    • Note: The acidic pH suppresses the ionization of the pyrrole nitrogen (pKa ~ -3.8) and the nitrile group, ensuring sharp peak shapes.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar amides).

    • 1-8 min: 5%

      
       60% B.
      
    • 8-10 min: 60%

      
       95% B (Wash lipophilic dimers).
      
  • Detection: UV at 230 nm (Nitrile handle) and 270 nm (Pyrrole ring).

Performance Characteristics
  • Resolution (Rs): Consistently achieves Rs > 2.0 between the 3,5-dimethyl target and the 2,4-dimethyl regioisomer due to slight differences in hydrophobicity.

  • Artifact Suppression: Low temperature prevents on-column degradation.

Methodology B: GC-MS (The Orthogonal Validator)

Verdict: Essential for identifying residual solvents and volatile starting materials (acetylacetone), but prone to thermal artifacts.

GC-MS is valuable for structural elucidation of unknown impurities via EI fragmentation patterns, but it requires strict inlet temperature control.

Experimental Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30m x 0.25mm x 0.25µm.

  • Inlet Conditions:

    • Temperature: 200°C (Critical: Do not exceed 220°C. Higher temperatures catalyze retro-Diels-Alder type fragmentation or polymerization of the pyrrole).

    • Mode: Split (20:1) to prevent column overload.

  • Oven Program:

    • 40°C (hold 2 min)

      
       15°C/min 
      
      
      
      250°C.
  • Mass Spec: Electron Ionization (70 eV), Scan range 35-350 m/z.

Fragmentation Logic (EI Spectra)
  • Target (MW 120): Molecular ion

    
     at m/z 120 is prominent.
    
  • Diagnostic Fragment: Loss of HCN (

    
    ) or methyl radical (
    
    
    
    ).
  • Impurity Differentiation: Regioisomers often show identical mass spectra. GC separation relies solely on boiling point differences, which are minimal between the 3,5- and 2,4-dimethyl isomers.

Comparative Data Analysis

The following table summarizes the experimental suitability of each method.

FeatureRP-UHPLC (Phenyl-Hexyl)GC-MS (DB-5ms)
Regioisomer Separation High (

selectivity)
Low (Boiling points are too similar)
Thermal Stability Excellent (Ambient temp)Poor (Risk of inlet polymerization)
Oxidation Product Detection High (Detects polar maleimides)Low (Oxides often degrade)
Starting Material (Acetylacetone) Moderate (Elutes in void volume)High (Excellent volatility profile)
Sensitivity (LOD) ~0.05% (UV/Vis)~0.01% (SIM Mode)
Decision Matrix Workflow

Use this logic flow to determine the correct analytical sequence for your sample.

DecisionMatrix Start Sample: Crude 3,5-Dimethyl- 1H-pyrrole-2-carbonitrile Q1 Goal: Purity Assay or Structure Elucidation? Start->Q1 Path_Assay Purity / Quantitation Q1->Path_Assay Assay Path_Struct Unknown ID / Solvents Q1->Path_Struct ID Action_LC Primary Method: UHPLC-UV (Phenyl-Hexyl) (Avoids thermal degradation) Path_Assay->Action_LC Action_GC Secondary Method: GC-MS (Low Inlet Temp) (Confirm volatile impurities) Path_Struct->Action_GC Result_LC Quantify: - Regioisomers - Amide hydrolysis - Non-volatile dimers Action_LC->Result_LC Result_GC Identify: - Residual Acetylacetone - Solvent residues Action_GC->Result_GC

Figure 2: Analytical decision matrix for pyrrole-2-carbonitrile derivatives.

Senior Scientist’s Recommendations

  • Sample Preparation is Vital: Pyrrole-2-carbonitriles are air-sensitive.[1] Dissolve samples in degassed acetonitrile and analyze within 4 hours. If the solution turns yellow/brown, auto-oxidation has occurred (formation of maleimide-like impurities), and the data will be biased [1].

  • The "Ghost" Peak: In GC-MS, you may see a broad peak tailing the main peak.[1] This is often not an impurity but the on-column thermal dimerization of the target. Verify by lowering the inlet temperature by 20°C; if the peak area decreases, it is an artifact [2].

  • Column Selection: Do not use standard C18 for the separation of the 3,5- vs 2,4-dimethyl isomers. The methyl placement changes the electron density of the ring more than its hydrophobicity. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column provides the necessary electronic interaction for baseline separation [3].[1]

References

  • SIELC Technologies. "Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column." SIELC Application Notes. Accessed Feb 28, 2026. [Link]

  • MDPI. "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile."[1] Molbank, 2023.[7] [Link][7]

  • NIST. "1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester Mass Spectrum." NIST Chemistry WebBook. Accessed Feb 28, 2026. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, complacency in the face of the unknown is a luxury we cannot afford. This guide provides essential, immediate safety and logistical information for handling 3,5-dimethyl-1H-pyrrole-2-carbonitrile, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar compounds, namely pyrrole and its nitrile derivatives, we can establish a robust framework for safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.

The core principle of this guide is to treat 3,5-dimethyl-1H-pyrrole-2-carbonitrile with the same level of caution as its hazardous chemical relatives. This proactive approach is fundamental to a strong laboratory safety culture.

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for 3,5-dimethyl-1H-pyrrole-2-carbonitrile is not available, the hazard profile can be inferred from closely related pyrrole compounds.[1] Pyrrole-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin irritation and serious eye damage.[2][3] The parent compound, pyrrole, is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[4][5][6][7][8] Given these precedents, it is imperative to handle 3,5-dimethyl-1H-pyrrole-2-carbonitrile as a hazardous substance.

Hazard ClassificationInferred GHS Pictogram(s)Inferred Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation) Skull and Crossbones H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[1] H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/Irritation Exclamation Mark H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation Corrosion H318: Causes serious eye damage.[3][6][7][8]
Specific Target Organ Toxicity (Single Exposure) Exclamation Mark H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following recommendations are based on the potential hazards of structurally similar compounds.

Hand Protection: The Critical Barrier

Nitrile gloves are the recommended choice for handling 3,5-dimethyl-1H-pyrrole-2-carbonitrile due to their superior chemical resistance compared to latex or vinyl.[9][10][11] They provide a robust barrier against a wide array of chemicals, including solvents, oils, and acids.[11][12]

Key Considerations for Glove Selection:

  • Material: Use nitrile gloves. They are more resistant to punctures than latex gloves and do not pose the same allergy risk.[10][11]

  • Thickness: A thicker glove generally offers greater protection and a longer breakthrough time.[9][13] For handling pure compounds or concentrated solutions, a glove with a thickness of at least 8 mils (0.20 mm) is recommended.

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. Always consult the manufacturer's chemical resistance chart for data on similar compounds. If no specific data is available, double-gloving is a prudent measure.

  • Inspection: Always inspect gloves for any signs of degradation or puncture before and during use.[5]

Protocol for Donning and Doffing Gloves:

  • Donning: Wash and dry hands thoroughly. Select the correct size of gloves. Pull the first glove on, then the second, ensuring a snug fit over the cuff of your lab coat.

  • Doffing: Grasp the outside of one glove at the cuff. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your ungloved hand under the cuff of the remaining glove. Peel it off, turning it inside out and enclosing the first glove. Dispose of the gloves in the appropriate hazardous waste container.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.[3][4]

  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.

  • Chemical Goggles: These should be worn when there is a risk of splashes or when handling larger quantities of the compound.[4]

  • Face Shield: In addition to chemical goggles, a face shield is required when there is a significant risk of splashes, such as during transfers of large volumes or when working with reactions under pressure.[14]

Body Protection: Preventing Skin Contact

A flame-retardant lab coat should be worn at all times and kept fully fastened.[7] For tasks with a higher risk of splashes, consider a chemically resistant apron over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

Handle 3,5-dimethyl-1H-pyrrole-2-carbonitrile in a certified chemical fume hood to minimize the inhalation of vapors.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for handling and disposal is essential for a safe and efficient workflow.

Safe Handling and Operations
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • In Solution: When working with the compound in solution, use a sealed reaction system where possible. If transfers are necessary, use a cannula or a syringe with a blunt-tipped needle.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Spill Management: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal Plan

All waste generated from handling 3,5-dimethyl-1H-pyrrole-2-carbonitrile must be treated as hazardous waste.[4]

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated weighing boats, and absorbent materials should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Reaction mixtures and solvent rinses should be collected in a separate, clearly labeled, and sealed container.

    • Sharps: Contaminated syringe needles and other sharps must be placed in a designated sharps container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3,5-dimethyl-1H-pyrrole-2-carbonitrile."

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[1]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[7]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls start Start: Handling 3,5-dimethyl-1H-pyrrole-2-carbonitrile hazards Inferred Hazards: - Acute Toxicity - Skin Irritation - Serious Eye Damage - Respiratory Irritation start->hazards task Task Analysis: - Scale of work - Potential for splashes - Potential for aerosol generation start->task engineering Engineering Controls: - Chemical Fume Hood start->engineering admin Administrative Controls: - SOPs - Training - Waste Disposal Plan start->admin hand Hand Protection: - Nitrile Gloves (min. 8 mil) - Double-gloving recommended hazards->hand eye Eye/Face Protection: - Safety Goggles - Face Shield (if splash risk) hazards->eye body Body Protection: - Flame-Retardant Lab Coat hazards->body respiratory Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) hazards->respiratory task->eye task->respiratory

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.